2,4-Dichloro-1-iodobenzene
Description
Properties
IUPAC Name |
2,4-dichloro-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2I/c7-4-1-2-6(9)5(8)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKJCBDCOGLKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184011 | |
| Record name | 2,4-Dichloro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29898-32-6 | |
| Record name | 2,4-Dichloro-1-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29898-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1-iodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029898326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29898-32-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dichloro-1-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichloro-1-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DICHLORO-1-IODOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK5EJG6XB6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis and properties of 2,4-dichloro-1-iodobenzene
An In-depth Technical Guide to 2,4-Dichloro-1-iodobenzene: Synthesis and Properties
Authored by: Gemini
Publication Date: December 28, 2025
Abstract
This technical guide provides a comprehensive overview of this compound (C₆H₃Cl₂I), a halogenated aromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. The document details the physical and chemical properties of this compound, presents a thorough experimental protocol for its synthesis via the Sandmeyer reaction, and discusses its applications as a key intermediate. Quantitative data is summarized in structured tables, and a detailed workflow of the synthesis process is visualized using Graphviz to ensure clarity and accessibility for the target audience of scientists and researchers.
Introduction
This compound is an organic compound featuring a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an iodine atom at position 1.[1] This substitution pattern makes it a valuable and versatile building block in organic chemistry. Its halogenated structure imparts specific reactivity, making it a useful precursor for synthesizing more complex molecules, including pharmaceuticals, agrochemicals, and polychlorinated biphenyls (PCBs).[1] The compound is typically a colorless to pale yellow or brown solid or liquid at room temperature.[1][2] This guide will cover its fundamental properties and a standard laboratory-scale synthesis procedure.
Properties of this compound
The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthesis. The presence of three halogen atoms on the benzene ring significantly influences its molecular weight, density, and boiling point.[1]
Physical and Chemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂I | [1][2][3][4][5][6][7] |
| Molecular Weight | 272.90 g/mol | [1][2][3][4][5][7] |
| Appearance | Colorless to light yellow or brown clear liquid/solid | [1][2][3] |
| Melting Point | 97-100 °C | [3] |
| Boiling Point | 262-263 °C (lit.) | [3] |
| Density | 2.01 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.647 (lit.) | |
| Flash Point | >113 °C (>230 °F) | [3] |
| Purity | >98.0% (GC) | [2] |
Identification and Registration
| Identifier | Value | Source(s) |
| CAS Number | 29898-32-6 | [1][2][3][4][5] |
| EC Number | 249-938-4 | [3][4] |
| MDL Number | MFCD00001035 | [4] |
| PubChem CID | 96864 | [4] |
| InChI | InChI=1S/C6H3Cl2I/c7-4-1-2-6(9)5(8)3-4/h1-3H | [1][4][5] |
| SMILES | Clc1ccc(I)c(Cl)c1 | [1][6] |
Safety and Handling
This compound is classified as an irritant and requires careful handling in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[4]
-
Hazard Symbol: Xi (Irritant).[3]
-
Storage: Store in a refrigerator.[3]
-
Personal Protective Equipment: Wear suitable gloves and eye/face protection.[3] Avoid contact with skin and eyes.[3]
Synthesis of this compound
The most common and effective method for synthesizing this compound is through the Sandmeyer reaction.[8][9] This multi-step process starts with the corresponding primary aromatic amine, 2,4-dichloroaniline. The synthesis involves two primary stages:
-
Diazotization: The conversion of the primary amino group of 2,4-dichloroaniline into a diazonium salt.
-
Iodination: The substitution of the diazonium group with iodine.
The overall reaction is as follows: C₆H₃Cl₂(NH₂) + HNO₂ + H⁺ → [C₆H₃Cl₂(N₂)⁺] + 2H₂O [C₆H₃Cl₂(N₂)⁺] + I⁻ → C₆H₃Cl₂I + N₂
Synthesis Workflow Diagram
The diagram below illustrates the logical flow of the synthesis process, from starting materials to the final product.
References
- 1. CAS 29898-32-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | CAS 29898-32-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | C6H3Cl2I | CID 96864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloroiodobenzene [webbook.nist.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
physical and chemical properties of 2,4-dichloro-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2,4-dichloro-1-iodobenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Physical Properties
This compound is a halogenated aromatic compound with the chemical formula C₆H₃Cl₂I.[1][2] It is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an iodine atom at position 1.[3] This compound is a light yellow to brown clear liquid at room temperature.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 1,3-Dichloro-4-iodobenzene, 2,4-Dichloroiodobenzene, 2,4-Dichlorophenyl iodide | [1][3] |
| CAS Number | 29898-32-6 | [1] |
| Molecular Formula | C₆H₃Cl₂I | [1][2] |
| Molecular Weight | 272.90 g/mol | [1] |
| Physical State | Liquid at 25°C | |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 262-263 °C | |
| Density | 2.01 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.647 | |
| Solubility | Moderately soluble in organic solvents, less soluble in water.[3] | |
| InChI | InChI=1S/C6H3Cl2I/c7-4-1-2-6(9)5(8)3-4/h1-3H | [1] |
| InChIKey | ZQKJCBDCOGLKCQ-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1Cl)Cl)I | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: Summary of Spectral Data
| Technique | Key Features and References |
| Mass Spectrometry (MS) | The NIST WebBook provides the electron ionization mass spectrum.[4] Key fragments and their relative abundances can be found in the PubChem database.[1] |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectral data are available on PubChem, sourced from various databases.[1] |
| Infrared (IR) Spectroscopy | FTIR, ATR-IR, and vapor phase IR spectra are available for viewing on PubChem.[1] |
Chemical Reactivity and Synthesis
This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the three halogen substituents on the benzene ring. The iodine atom is the most labile and is susceptible to participation in various coupling reactions.
A common synthetic route to this compound is via a Sandmeyer-type reaction starting from 2,4-dichloroaniline.[5][6] This involves the diazotization of the aniline followed by reaction with an iodide salt.
Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is a representative procedure based on the well-established Sandmeyer reaction for the synthesis of aryl iodides from anilines.[5][6]
Step 1: Diazotization of 2,4-Dichloroaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of concentrated hydrochloric acid in water.
-
Cool the acid solution to 0-5 °C using an ice-salt bath.
-
Slowly add 2,4-dichloroaniline to the cold acid solution with continuous stirring to form a fine suspension.
-
Prepare a solution of sodium nitrite in deionized water and cool it.
-
Add the cold sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature strictly between 0-5 °C. The rate of addition should be controlled to prevent excessive foaming and a rise in temperature.
-
After the addition is complete, continue stirring the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate beaker, dissolve potassium iodide in deionized water and cool the solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. The crude this compound will precipitate as an oily liquid.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers and wash sequentially with a dilute solution of sodium thiosulfate (to remove excess iodine), followed by water, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation.[7] Purity can be assessed by gas chromatography (GC) or thin-layer chromatography (TLC).[8][9][10]
Biological Activity and Toxicological Profile
There is limited direct research on the specific biological activities and signaling pathways of this compound. However, based on studies of related halogenated aromatic compounds, a general toxicological profile can be inferred.
Halogenated benzenes can undergo metabolic activation in vivo, primarily through cytochrome P450 enzymes.[11] This can lead to the formation of reactive intermediates such as epoxides and quinones, which can exert toxic effects.[11] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage.
Potential toxic effects associated with halogenated organic compounds include hepatotoxicity, nephrotoxicity, and disruptions in thyroid hormone homeostasis.[11] At the cellular level, exposure to some halogenated organic compounds has been linked to altered intracellular signaling, including changes in calcium signaling and protein kinase C (PKC) activity, oxidative stress, and neurotoxic effects.[12]
Safety and Handling
This compound is classified as an irritant.[1] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with skin, wash with plenty of water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13]
Applications
This compound serves as a key building block in organic synthesis. It has been utilized in the preparation of polychlorinated biphenyls (PCBs), such as 2,4,2′,4′-tetrachlorobiphenyl. Its participation in Ullmann coupling reactions has also been investigated. The presence of multiple halogen atoms with differential reactivity makes it a valuable precursor for the synthesis of more complex, functionalized aromatic compounds for potential use in pharmaceuticals, agrochemicals, and materials science.[3]
References
- 1. This compound | C6H3Cl2I | CID 96864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CAS 29898-32-6: this compound | CymitQuimica [cymitquimica.com]
- 4. 2,4-Dichloroiodobenzene [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. rsc.org [rsc.org]
- 9. scribd.com [scribd.com]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. Biotransformation and toxicity of halogenated benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chapter Seven: Neurochemical effects of Halogenated Organic Compounds: Possible adverse outcome pathways and structure-activity relationships | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 13. echemi.com [echemi.com]
2,4-dichloro-1-iodobenzene CAS number and structure
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-dichloro-1-iodobenzene, a key intermediate in organic synthesis. This document details its chemical structure, properties, synthesis, and applications, with a focus on its utility in forming carbon-carbon bonds essential for drug development and materials science.
Chemical Identity and Structure
This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with one iodine atom and two chlorine atoms at positions 2 and 4 relative to the iodine.
-
CAS Number: 29898-32-6[1]
-
Molecular Formula: C₆H₃Cl₂I
-
IUPAC Name: this compound
-
Synonyms: 1,3-Dichloro-4-iodobenzene, 2,4-Dichloroiodobenzene, 2,4-Dichlorophenyl iodide[2]
-
Structure:
-
SMILES: Clc1ccc(I)c(Cl)c1
-
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This compound is typically a colorless to pale yellow or brown liquid at room temperature and is sparingly soluble in water but soluble in common organic solvents.[2]
| Property | Value |
| Molecular Weight | 272.89 g/mol |
| Appearance | Light yellow to brown clear liquid |
| Density | 2.01 g/mL at 25 °C (lit.) |
| Boiling Point | 262-263 °C (lit.) |
| Refractive Index | n20/D 1.647 (lit.) |
| Purity | >98.0% (GC) |
Synthesis Pathway
A common and effective method for the synthesis of this compound is through the diazotization of 2,4-dichloroaniline, followed by a Sandmeyer-type iodination reaction. This two-step, one-pot procedure is a staple in the synthesis of aryl iodides from their corresponding anilines.
The general workflow for this synthesis is depicted below:
References
Spectroscopic Analysis of 2,4-Dichloro-1-Iodobenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-dichloro-1-iodobenzene, a halogenated aromatic compound relevant in various fields of chemical synthesis, including pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following sections present the quantitative spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.85 | d | 2.2 | H-3 |
| 7.40 | dd | 8.5, 2.2 | H-5 |
| 7.65 | d | 8.5 | H-6 |
Data sourced from Spectral Database for Organic Compounds (SDBS).
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 93.1 | C-1 |
| 139.8 | C-2 |
| 130.6 | C-3 |
| 135.2 | C-4 |
| 128.2 | C-5 |
| 139.1 | C-6 |
Data sourced from Spectral Database for Organic Compounds (SDBS).
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups and bonding within the molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3085 | Weak | Aromatic C-H Stretch |
| 1560 | Medium | Aromatic C=C Stretch |
| 1455 | Medium | Aromatic C=C Stretch |
| 1095 | Strong | C-Cl Stretch |
| 865 | Strong | C-H Out-of-plane Bend |
| 815 | Strong | C-H Out-of-plane Bend |
Data interpreted from typical aromatic and halogenated compound IR spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]
| m/z | Relative Intensity (%) | Assignment |
| 272 | 100 | [M]⁺ (Molecular Ion) |
| 274 | 65 | [M+2]⁺ |
| 145 | 45 | [M - I]⁺ |
| 109 | 20 | [C₆H₃Cl]⁺ |
| 74 | 15 | [C₆H₂]⁺ |
Data sourced from the NIST WebBook.[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for compounds such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Typically, 16-64 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: As this compound is a liquid at room temperature, a small drop can be placed directly onto the ATR crystal.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Place the sample on the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis:
-
Generate a mass spectrum plotting relative intensity versus m/z.
-
Identify the molecular ion peak and major fragment ions.
-
Visualized Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Solubility Profile of 2,4-Dichloro-1-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,4-Dichloro-1-iodobenzene is a colorless to light yellow or brown liquid with a molecular weight of 272.90 g/mol .[2][3] Its chemical structure, featuring a benzene ring substituted with two chlorine atoms and one iodine atom, renders it moderately soluble in organic solvents and less soluble in water.[1] The precise quantification of its solubility in various organic media is essential for optimizing its use in synthetic chemistry and pharmaceutical development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29898-32-6 | [2] |
| Molecular Formula | C₆H₃Cl₂I | [1] |
| Molecular Weight | 272.90 g/mol | [2][3] |
| Appearance | Colorless to light yellow/brown liquid | [2][3] |
| Density | 2.01 g/mL at 25 °C | [3] |
| Boiling Point | 262-263 °C | [3] |
| Melting Point | 97-100 °C | [4] |
| General Solubility | Moderately soluble in organic solvents, less soluble in water. | [1] |
Solubility in Organic Solvents
Despite extensive literature searches, specific quantitative solubility data for this compound in common organic solvents is not publicly available. The following table is provided as a template for researchers to populate with experimentally determined values. A detailed protocol for this determination is provided in Section 4.
Table 2: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| Acetone | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
| Chloroform | Data not available | Data not available |
| Ethyl Acetate | Data not available | Data not available |
| Toluene | Data not available | Data not available |
| Hexane | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of the solubility of this compound, a liquid, in an organic solvent using the isothermal equilibrium and gravimetric analysis method.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent (e.g., ethanol, acetone, hexane)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated volumetric flasks (e.g., 10 mL, 25 mL)
-
Glass vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pipettes and syringes
-
Evaporating dishes or pre-weighed vials
-
Drying oven or vacuum desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a separate, undissolved phase of the solute should be visible.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solute to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Immediately filter the withdrawn aliquot using a syringe filter to remove any suspended microdroplets of the undissolved solute.
-
-
Gravimetric Analysis:
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Accurately weigh the dish/vial containing the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.
-
Once the majority of the solvent has been removed, place the dish/vial in a drying oven at a temperature below the boiling point of this compound or in a vacuum desiccator until a constant weight is achieved.
-
Accurately weigh the dish/vial containing the dried solute residue.
-
Data Calculation
-
Mass of the solute: (Weight of dish/vial with residue) - (Weight of empty dish/vial)
-
Volume of the solvent: The volume of the aliquot of the saturated solution taken.
-
Solubility ( g/100 mL): (Mass of solute / Volume of solvent) x 100
-
Molar Solubility (mol/L): (Mass of solute / Molecular weight of solute) / (Volume of solvent in L)
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide serves as a foundational resource for researchers working with this compound. While published quantitative solubility data is currently lacking, the provided experimental protocol offers a robust method for its determination. The generation and dissemination of such data would be of significant value to the scientific community, particularly in the fields of synthetic chemistry and pharmaceutical sciences. It is recommended that solubility be determined across a range of temperatures to fully characterize the thermodynamic properties of this compound in various solvent systems.
References
molecular weight and formula of 2,4-dichloro-1-iodobenzene
An In-depth Technical Guide on 2,4-Dichloro-1-iodobenzene
This guide provides essential information regarding the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, and an iodine atom at the 1 position.
Quantitative Data Summary
The fundamental quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₆H₃Cl₂I[1][2][3][4][5][6][7] |
| Molecular Weight | 272.89 g/mol [1][4][7] |
Experimental Protocols
While specific experimental protocols for the synthesis or analysis of this compound can vary, a general methodology for its characterization often involves techniques such as Gas Chromatography (GC) to determine purity and Nuclear Magnetic Resonance (NMR) to confirm its structure.[7] Purity levels for commercially available this compound are typically greater than 98.0% as determined by GC.[4][7]
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound's name, its chemical formula, and its molecular weight.
Caption: Logical flow from compound name to molecular properties.
References
- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | CAS 29898-32-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound [stenutz.eu]
- 6. 2,4-Dichloroiodobenzene [webbook.nist.gov]
- 7. This compound | 29898-32-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to 2,4-Dichloro-1-iodobenzene: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-1-iodobenzene is a halogenated aromatic compound that has played a significant, albeit indirect, role in the history of industrial chemistry. While not a widely known compound in its own right, its significance lies in its use as a precursor and intermediate in the synthesis of other organic molecules, most notably certain congeners of polychlorinated biphenyls (PCBs). This guide provides a comprehensive overview of the discovery, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.
Historical Context: A Link to Polychlorinated Biphenyls (PCBs)
The history of this compound is intrinsically linked to the development and synthesis of polychlorinated biphenyls (PCBs). PCBs were first synthesized in 1881, and their commercial production began in 1929.[1] These compounds were valued for their chemical stability, non-flammability, and electrical insulating properties, leading to their widespread use in industrial applications.[1][2]
One of the methods for synthesizing specific PCB congeners involves the Ullmann coupling reaction, where an aryl halide is treated with copper. This compound has been investigated as a starting material in such reactions to produce specific chlorinated biphenyls.[3] For instance, it has been used in the preparation of 2,4,2′,4′-tetrachlorobiphenyl, a major component of some commercial PCB mixtures.[3] Therefore, the synthesis and study of this compound were driven, in part, by the need for precursors to these industrially significant, and later environmentally controversial, compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₂I | [3] |
| Molecular Weight | 272.90 g/mol | [3] |
| Appearance | Liquid | [3] |
| Boiling Point | 262-263 °C | [3] |
| Density | 2.01 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.647 | [3] |
| CAS Number | 29898-32-6 | [3] |
Experimental Protocols for Synthesis
The most common and efficient method for the laboratory synthesis of this compound is through the Sandmeyer reaction, starting from 2,4-dichloroaniline. This method involves the diazotization of the primary aromatic amine followed by the introduction of iodine. A detailed experimental protocol is provided below.
Synthesis of this compound via a Sandmeyer-type Reaction
This protocol is adapted from a reported metal- and base-free synthesis of aryl iodides from arylhydrazines, which proceeds through a diazonium salt intermediate analogous to the Sandmeyer reaction.[4]
Materials:
-
2,4-Dichloroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Potassium iodide (KI)
-
Ice
-
Water (H₂O)
-
Diethyl ether or Dichloromethane
-
Sodium sulfite (Na₂SO₃) or Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Beakers
-
Stirring plate and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization of 2,4-Dichloroaniline:
-
In a beaker, dissolve a specific molar amount of 2,4-dichloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the solution.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
-
Iodination:
-
In a separate beaker, dissolve a slight molar excess of potassium iodide in water and cool the solution in an ice bath.
-
Slowly add the cold potassium iodide solution to the cold diazonium salt solution with vigorous stirring.
-
A dark precipitate of the crude this compound will form, and nitrogen gas will be evolved.
-
Allow the reaction mixture to stand in the ice bath for about 15-30 minutes and then allow it to warm to room temperature, continuing to stir for an additional hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water.
-
To remove any unreacted iodine, wash the product with a solution of sodium sulfite or sodium thiosulfate until the color of the filtrate is clear.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by steam distillation. For a liquid product, extraction with an organic solvent like diethyl ether or dichloromethane is performed.
-
The organic layer is then washed with water, a sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Quantitative Data:
A reported synthesis of this compound via a similar method yielded the product as a colorless oil in 92% isolated yield.[4]
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 (d, J = 8.2 Hz, 1H), 7.46 (d, J = 2.3 Hz, 1H), 6.96 (dd, J = 8.7, 2.3 Hz, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 140.9, 139.6, 135.2, 129.4, 128.5, 95.6 |
| Mass Spectrometry (EI) | [M]⁺ m/z = 272 |
Signaling Pathways and Experimental Workflows
The synthesis of this compound via the Sandmeyer reaction is a well-established synthetic pathway in organic chemistry. Below are Graphviz diagrams illustrating the key reaction and a general experimental workflow.
Caption: Synthesis of this compound via Sandmeyer reaction.
Caption: General experimental workflow for the synthesis and purification.
Conclusion
This compound serves as a noteworthy example of a chemical intermediate whose historical importance is tied to the production of larger, more complex molecules like PCBs. While its direct applications are limited, its synthesis, primarily through the Sandmeyer reaction, provides a classic illustration of aromatic functional group transformation. The detailed experimental protocol and associated data presented in this guide offer valuable information for researchers in organic synthesis and related fields. Understanding the history and synthesis of such precursor molecules is essential for a comprehensive knowledge of industrial and environmental chemistry.
References
Unlocking Synthetic Versatility: A Technical Guide to the Research Potential of 2,4-Dichloro-1-iodobenzene
For Immediate Release
Shanghai, China – December 28, 2025 – 2,4-Dichloro-1-iodobenzene, a readily available aromatic building block, is poised to unlock significant advancements in medicinal chemistry and materials science. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthetic utility, highlighting key reaction protocols and identifying promising avenues for future research. The strategic positioning of its chloro and iodo substituents offers a versatile platform for selective chemical modifications, making it an invaluable starting material for the synthesis of complex molecules.
Core Properties and Synthetic Potential
This compound is a solid at room temperature with a molecular weight of 272.90 g/mol . Its structure, featuring a reactive iodine atom and two chlorine atoms on a benzene ring, allows for a range of selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds, enabling chemists to perform sequential reactions at different positions on the aromatic ring. This differential reactivity is a key feature that underpins its utility in multi-step syntheses.
Key Synthetic Transformations: A Hub for Molecular Diversity
The reactivity profile of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, paving the way for the construction of diverse molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound serves as a reactive handle for numerous palladium-catalyzed cross-coupling reactions. The general workflow for these transformations is depicted below.
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or esters. It has been employed in the synthesis of polychlorinated biphenyls (PCBs) and pharmaceutical intermediates.[1][2]
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of this compound with terminal alkynes, leading to the formation of substituted alkynes. This is a crucial transformation for accessing various functionalized aromatic compounds.
Heck Reaction: The Heck reaction allows for the arylation of alkenes using this compound. This method is valuable for the synthesis of substituted styrenes and other vinylarenes.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. This is a key step in the synthesis of many biologically active compounds.[3]
Ullmann Coupling: Symmetrical and unsymmetrical biaryls can be synthesized from this compound via the Ullmann coupling reaction, which typically employs copper catalysis. This has been used to prepare specific PCB congeners for research purposes.[1][4]
Quantitative Data for Key Reactions
| Reaction Type | Coupling Partner | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | Chlorinated Phenylboronic Acids | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol | 110 | 16-24 | 78-99 | [1] |
| Ullmann Coupling | This compound (self-coupling) | Copper-bronze | NMP | 110 | - | 24 | [1] |
| Ullmann Coupling | 2-nitro-1-iodobenzene | Copper-bronze | NMP | 150 | - | 67 | [1][4] |
| Buchwald-Hartwig Amination | Isoindolin-1-one | - | - | - | - | 48 | [5] |
| Buchwald-Hartwig Amination | Methyl pyrrolidine-3-carboxylate | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane | 100 | - | 38 | [3] |
| Ortholithiation/Alkylation | 1. LDA, 2. Acetaldehyde | THF | -78 | 1 | 69 (alcohol) | [2] |
Detailed Experimental Protocols
Synthesis of 2,4,2',4'-Tetrachlorobiphenyl (PCB 47) via Ullmann Coupling[1]
Freshly activated copper-bronze powder is added in small portions to a solution of this compound in N-methyl-2-pyrrolidinone (NMP). The reaction mixture is heated to 110°C. After completion of the reaction (monitored by GC), the mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a short column of Celite to remove the copper-bronze, and the column is washed with ethyl acetate. The combined organic phases are washed with water, dried over MgSO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography to afford 2,4,2',4'-tetrachlorobiphenyl.
Synthesis of 1-(2,6-dichloro-3-iodophenyl)ethanol via Ortholithiation[2]
To a cooled (-30 °C) solution of diisopropylamine in THF, n-butyllithium is added dropwise, and the solution is stirred for 1 hour. This solution is then added dropwise to a solution of this compound in THF at -78 °C. The resulting solution is stirred for 2 hours at -78 °C. Acetaldehyde is added dropwise, and the solution is stirred for an additional hour at -78 °C. The reaction is quenched by the addition of an aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic phases are washed with a saturated solution of sodium chloride, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue is purified by flash chromatography on silica gel.
Potential Research Areas and Applications in Drug Discovery
The synthetic versatility of this compound makes it an attractive starting material for the discovery of novel therapeutic agents.
Synthesis of Biologically Active Scaffolds
This compound has been utilized as a key building block in the synthesis of precursors for the anticancer drug Crizotinib .[2][6][7] The synthesis involves an initial ortholithiation followed by alkylation, demonstrating the ability to functionalize the position between the two chlorine atoms. This approach opens avenues for the synthesis of a variety of substituted analogs for structure-activity relationship (SAR) studies.
Furthermore, it has been used in the synthesis of 2-aryl-isoindolin-1-ones , which have shown antiviral activity against Enterovirus A71.[5] This highlights its potential in the development of novel antiviral agents. The Buchwald-Hartwig amination is a key step in this synthesis.
In another study, this compound was used to synthesize 1-phenylpyrroles and 1-phenylpyrrolidines that act as inhibitors of the Notum carboxylesterase.[3] This suggests its utility in developing inhibitors for other enzymes implicated in disease.
Exploration of Novel Chemical Space
The differential reactivity of the C-I and C-Cl bonds allows for sequential and site-selective functionalization. This provides a powerful strategy for building complex molecular architectures and exploring novel chemical space. For example, a Suzuki or Sonogashira coupling at the iodine position can be followed by a subsequent coupling reaction at one of the chlorine positions under more forcing conditions. This stepwise approach is highly valuable for creating libraries of compounds for high-throughput screening.
Caption: Strategy for sequential functionalization of this compound.
Future Directions and Research Opportunities
The full potential of this compound as a versatile building block is yet to be fully realized. Future research efforts could focus on:
-
Development of Novel Catalytic Systems: Exploring new and more efficient catalysts for the selective activation of the C-Cl bonds will further enhance its synthetic utility.
-
Diversity-Oriented Synthesis: Utilizing its potential for sequential functionalization to create large and diverse libraries of compounds for biological screening.
-
Medicinal Chemistry Programs: Targeting specific disease pathways by designing and synthesizing novel inhibitors and modulators based on the 2,4-dichlorophenyl scaffold. For example, its use in kinase inhibitors like Crizotinib suggests that it could be a valuable scaffold for targeting other kinases.
-
Materials Science Applications: The rigid aromatic core and the potential for introducing various functional groups make it a candidate for the synthesis of novel organic electronic materials, polymers, and liquid crystals.
References
- 1. Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nths2020.sciencesconf.org [nths2020.sciencesconf.org]
- 7. Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2,4-Dichloro-1-iodobenzene
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions involving 2,4-dichloro-1-iodobenzene. It details the directing effects of the halogen substituents, predicts regiochemical outcomes, and provides representative experimental protocols for key transformations.
Introduction
This compound is a polyhalogenated aromatic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1] Its utility often stems from its specific reactivity in reactions such as electrophilic aromatic substitution. Understanding the intricate interplay of the three halogen substituents is critical for predicting and controlling the regioselectivity of these reactions.
All halogens are classified as deactivating, yet ortho, para-directing groups in electrophilic aromatic substitution.[2] This dual nature arises from the competition between two opposing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. This effect reduces the ring's nucleophilicity, making it less reactive towards electrophiles compared to benzene. This is the deactivating nature of halogens.[3]
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic pi-system. This resonance donation increases the electron density at the ortho and para positions, making them more nucleophilic than the meta position. This effect governs the ortho, para directing ability.[3][4]
In this compound, the benzene ring is substituted with three deactivating groups, rendering it significantly less reactive than benzene. Therefore, forcing conditions are often required to achieve electrophilic substitution. The primary challenge and focus of this guide is to dissect how the combined directing effects of the iodine and two chlorine atoms determine the position of substitution on the aromatic ring.
Analysis of Substituent Directing Effects
The regiochemical outcome of electrophilic attack on this compound is determined by the cumulative influence of the three halogen atoms on the three available positions: C3, C5, and C6.
-
The Iodine Atom (at C1): Directs incoming electrophiles to the ortho position (C6) and the para position (C4, which is already substituted).
-
The Chlorine Atom (at C2): Directs incoming electrophiles to the ortho position (C3) and the para position (C5).
-
The Chlorine Atom (at C4): Directs incoming electrophiles to the ortho positions (C3 and C5).
The following diagram illustrates the directing influences of each substituent. The positions are color-coded based on the degree of activation (or lesser deactivation) they receive from the substituents.
Caption: Directing influences on the this compound ring.
Regiochemical Prediction:
-
Position 3: This position is ortho to two chlorine atoms (C2 and C4). While electronically activated by both, it is severely sterically hindered, making it the least likely site for substitution.
-
Position 5: This position is para to the C2-Cl and ortho to the C4-Cl. It receives activating resonance effects from two chlorine atoms, making it electronically favorable.
-
Position 6: This position is ortho to the C1-I. The resonance effect of iodine is stronger and its inductive effect is weaker than chlorine, making it a more effective ortho, para-director.[5] This position is also sterically the most accessible.
Specific Electrophilic Aromatic Substitution Reactions
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. Given the analysis above, nitration is expected to occur predominantly at the C6 position. Indeed, the synthesis of 2,4-dichloro-1-iodo-6-nitrobenzene has been reported.[6]
Table 1: Predicted Outcome of Nitration
| Reaction | Electrophile | Reagents | Predicted Major Product |
|---|
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 2,4-dichloro-1-iodo-6-nitrobenzene |
Experimental Protocol: Nitration of this compound
This protocol is adapted from a standard procedure for the nitration of deactivated aromatic rings, such as m-dichlorobenzene.[7]
-
Reagent Preparation: Prepare a nitrating mixture by cautiously adding 1.1 equivalents of concentrated nitric acid (68%) to 1.1 equivalents of concentrated sulfuric acid (98%), keeping the temperature below 10°C in an ice bath.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1.0 equivalent of this compound.
-
Reaction Execution: Cool the flask to 0-5°C. Add the cold nitrating mixture dropwise to the stirred substrate over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product should precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Halogenation
Halogenation involves the introduction of a halogen (Cl, Br) onto the ring, typically requiring a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to polarize the halogen molecule and create a potent electrophile.[8][9] The reaction is expected to yield the 6-halo product.
Table 2: Predicted Outcome of Halogenation
| Reaction | Electrophile | Reagents & Catalyst | Predicted Major Product |
|---|---|---|---|
| Chlorination | "Cl⁺" | Cl₂ / FeCl₃ | 1,2,4-trichloro-6-iodobenzene |
| Bromination | "Br⁺" | Br₂ / FeBr₃ | 6-bromo-2,4-dichloro-1-iodobenzene |
Experimental Protocol: Bromination of this compound
-
Reaction Setup: To a dry, three-necked flask fitted with a dropping funnel, condenser (with a gas trap), and magnetic stirrer, add 1.0 equivalent of this compound and a solvent such as dichloromethane or carbon tetrachloride.
-
Catalyst Addition: Add a catalytic amount (0.05 equivalents) of anhydrous iron(III) bromide (FeBr₃).
-
Reagent Addition: From the dropping funnel, add 1.1 equivalents of bromine dissolved in the same solvent dropwise at room temperature.
-
Reaction Execution: Stir the mixture at room temperature. The reaction may require gentle heating (40-50°C) to proceed at a reasonable rate due to the deactivated substrate. Monitor the reaction by GC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture and quench by slowly adding a saturated aqueous solution of sodium bisulfite to destroy excess bromine.
-
Isolation and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Sulfonation
Sulfonation introduces a sulfonic acid (-SO₃H) group and is typically carried out using fuming sulfuric acid (oleum). This is a reversible reaction, but with a highly deactivated ring, high temperatures and concentrated reagents are necessary. The substitution is predicted to occur at the C6 position.
Table 3: Predicted Outcome of Sulfonation
| Reaction | Electrophile | Reagents | Predicted Major Product |
|---|
| Sulfonation | SO₃ | Fuming H₂SO₄ (oleum) | 3,5-dichloro-4-iodobenzenesulfonic acid |
Experimental Protocol: Sulfonation of this compound
This protocol is based on procedures for the sulfonation of 1,2,4-trichlorobenzene.[10]
-
Reaction Setup: In a flask equipped with a stirrer and thermometer, add 2-3 equivalents of fuming sulfuric acid (20% SO₃).
-
Reagent Addition: Slowly and carefully add 1.0 equivalent of this compound to the fuming sulfuric acid with stirring. The addition may be exothermic.
-
Reaction Execution: Heat the reaction mixture to 100-120°C and maintain this temperature for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Isolation: The sulfonic acid product, if it precipitates, can be collected by filtration. Alternatively, salting out by adding sodium chloride can precipitate the sodium sulfonate salt, which is often easier to handle and purify by recrystallization from water.
The following workflow diagram illustrates the general steps involved in a typical electrophilic aromatic substitution experiment.
Caption: General experimental workflow for EAS reactions.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are among the most important EAS reactions for forming carbon-carbon bonds. However, they have significant limitations.[11]
-
Strongly Deactivated Rings: The reaction fails on aromatic rings that are substituted with strongly or moderately deactivating groups.[12]
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) can complex with lone pairs on substituents, further deactivating the ring.
This compound contains three deactivating halogen substituents. Consequently, the ring is far too electron-poor to undergo either Friedel-Crafts alkylation or acylation under standard conditions.[13][14] Attempts to force the reaction with high temperatures and large amounts of catalyst are unlikely to succeed and would likely lead to decomposition or rearrangement byproducts. Therefore, this class of reaction is not considered synthetically viable for this substrate.
Summary and Conclusion
The electrophilic aromatic substitution of this compound is a challenging transformation due to the cumulative deactivating effects of three halogen substituents. The regiochemical outcome is primarily dictated by a combination of electronic directing effects and steric hindrance.
-
Reactivity: The substrate is highly deactivated, requiring forcing conditions (e.g., strong acids, heating) for reactions to proceed.
-
Regioselectivity: Substitution is overwhelmingly directed to position 6 , which is ortho to the iodine atom. This is due to the superior directing ability of iodine compared to chlorine and the greater steric accessibility of this position.
-
Applicable Reactions: Nitration, halogenation, and sulfonation are feasible under appropriate conditions.
-
Inapplicable Reactions: Friedel-Crafts alkylation and acylation are not viable due to the severe deactivation of the aromatic ring.
For researchers in drug development, understanding these reactivity patterns is crucial for designing synthetic routes that utilize this compound as a building block, enabling the selective introduction of functional groups at the C6 position to build molecular complexity.
References
- 1. CAS 29898-32-6: this compound | CymitQuimica [cymitquimica.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. aakash.ac.in [aakash.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. 2,4-Dichloro-1-iodo-6-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. CN101348449B - Preparation of 2,4,5-trichlorobenzene sulfonic acid - Google Patents [patents.google.com]
- 11. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Theoretical Analysis of 2,4-dichloro-1-iodobenzene: A Computational Chemistry Whitepaper
Abstract: This document provides a comprehensive overview of the theoretical studies on 2,4-dichloro-1-iodobenzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Due to a notable absence of dedicated theoretical studies in the published literature, this paper serves as a technical guide for researchers, scientists, and drug development professionals by outlining a robust computational protocol to investigate its structural, spectroscopic, and electronic properties. This whitepaper presents known experimental data and establishes a detailed workflow for a hypothetical, yet comprehensive, theoretical analysis using Density Functional Theory (DFT). The aim is to provide a foundational framework for future computational studies on this and similar halogenated benzene derivatives, thereby facilitating a deeper understanding of their chemical behavior and reactivity.
Introduction
This compound is an organic compound characterized by a benzene ring substituted with two chlorine atoms and one iodine atom.[1] Its molecular formula is C₆H₃Cl₂I.[2][3][4] This compound is of significant interest in synthetic organic chemistry, where it serves as a versatile building block for more complex molecules. Understanding the fundamental geometric and electronic structure of this molecule is crucial for predicting its reactivity, stability, and spectroscopic signatures. Theoretical studies, particularly those employing quantum chemical methods, can provide invaluable insights that complement experimental data.
This whitepaper addresses the current gap in the scientific literature by proposing a standardized computational workflow for the theoretical investigation of this compound. The subsequent sections will detail this proposed methodology, present known experimental data, and provide templates for the presentation of theoretical results.
Molecular Structure and Known Properties
The molecular structure of this compound is depicted below, with the standard IUPAC numbering for the benzene ring.
Caption: Molecular structure of this compound with IUPAC numbering.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.
| Property | Value | Reference |
| Molecular Formula | C₆H₃Cl₂I | [2][3][4] |
| Molecular Weight | 272.90 g/mol | [2][3] |
| CAS Number | 29898-32-6 | [2] |
| Appearance | Colorless to pale yellow or brown liquid/solid | [1] |
| Boiling Point | 262-263 °C | |
| Density | 2.01 g/mL at 25 °C | |
| Refractive Index | n20/D 1.647 | |
| InChI Key | ZQKJCBDCOGLKCQ-UHFFFAOYSA-N | [2][3] |
Proposed Computational Workflow
To obtain a thorough theoretical understanding of this compound, a multi-step computational chemistry workflow is proposed. This workflow, illustrated in the diagram below, is designed to yield a comprehensive set of data on the molecule's geometry, vibrational frequencies, and electronic properties.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction with 2,4-Dichloro-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective Suzuki-Miyaura cross-coupling reaction of 2,4-dichloro-1-iodobenzene. This information is intended to guide researchers in the synthesis of functionalized 2,4-dichlorobiphenyl derivatives, which are valuable intermediates in the development of pharmaceuticals and other advanced materials.
Introduction
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] In the case of polyhalogenated substrates such as this compound, the significant difference in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for highly selective functionalization. The weaker carbon-iodine bond readily undergoes oxidative addition to the palladium(0) catalyst, leaving the more robust carbon-chlorine bonds intact. This chemoselectivity enables the targeted synthesis of 2,4-dichloro-1-aryl-benzenes, which can be further functionalized at the remaining chlorine positions in subsequent reactions.
Reaction Principle and Selectivity
The catalytic cycle of the Suzuki coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is the selectivity-determining step, as the C-I bond is significantly more reactive than the C-Cl bonds.
-
Transmetalation: The organoboron reagent (arylboronic acid) transfers its organic group to the palladium(II) complex in the presence of a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.
This selective reaction pathway allows for the predictable synthesis of mono-arylated products.
Experimental Protocols
The following protocols are generalized procedures for the selective Suzuki coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids
This protocol describes a typical setup for the Suzuki coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.01-0.05 mmol) to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-dichloro-1-aryl-benzene.
Data Presentation
The following tables summarize typical reaction conditions and yields for the selective Suzuki coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 95 |
| 3 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 6 | 94 |
| 4 | 3-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) + XPhos (3) | K₃PO₄ | 1,4-Dioxane/H₂O (5:1) | 110 | 16 | 88 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O (3:1) | 90 | 12 | 85 |
Table 1: Representative yields for the Suzuki coupling of this compound with various arylboronic acids.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
Conclusion
The selective Suzuki-Miyaura coupling of this compound provides an efficient and predictable method for the synthesis of a variety of 2,4-dichlorobiphenyl derivatives. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules for applications in drug discovery and materials science. The ability to selectively functionalize the most reactive halogen site opens up possibilities for subsequent modifications at the less reactive chlorine positions, allowing for the construction of diverse molecular architectures.
References
Application Notes and Protocols for the Heck Reaction of 2,4-Dichloro-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for performing the Heck reaction using 2,4-dichloro-1-iodobenzene as the aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Given the electronic properties of this compound, which is an electron-deficient aryl iodide, specific considerations for catalyst, ligand, and reaction conditions are crucial for achieving high yields and selectivity. These notes are intended to serve as a comprehensive guide for chemists in academic and industrial research, particularly in the field of drug development and medicinal chemistry, where the synthesis of complex organic molecules is paramount.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of a substituted alkene through the coupling of an aryl, vinyl, or benzyl halide with an alkene in the presence of a palladium catalyst and a base. The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the product and regenerate the active catalyst.
For electron-deficient aryl halides such as this compound, the oxidative addition step is generally facile. However, careful optimization of the reaction parameters is necessary to ensure efficient coupling and minimize side reactions.
Data Presentation: Heck Reaction of Substituted Iodobenzenes
The following table summarizes typical reaction conditions and yields for the Heck reaction of various substituted iodobenzenes with different alkenes. This data provides a valuable reference for designing a successful reaction with this compound.
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | n-Butyl acrylate | PdCl₂(dppf) (1) | - | Et₃N (2) | DMF | 100 | 12 | 95 |
| 2 | Methyl 4-iodobenzoate | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMAc | 120 | 16 | 92 |
| 3 | 4-Chloro-1-iodobenzene | n-Butyl acrylate | PdCl₂(dppf) (1) | - | Et₃N (2) | DMF | 100 | 12 | 91 |
| 4 | 1-Iodo-4-nitrobenzene | Styrene | Pd(OAc)₂ (2) | - | NaOAc (2) | NMP | 110 | 10 | 88 |
| 5 | 2-Iodotoluene | n-Butyl acrylate | PdCl₂(dppf) (1) | - | Et₃N (2) | DMF | 100 | 12 | 94 |
Experimental Protocol: General Procedure for the Heck Reaction of this compound
This protocol provides a general method for the Heck coupling of this compound with an alkene, such as styrene or an acrylate ester. The conditions are based on established procedures for electron-deficient aryl iodides.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
-
Standard laboratory glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand like Triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Base: Add the anhydrous solvent, such as DMF or DMAc (5 mL). Then, add the base, for instance, triethylamine (2.0 mmol, 2.0 equiv) or potassium carbonate (2.0 mmol, 2.0 equiv).
-
Alkene Addition: Add the alkene (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction Conditions: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and inorganic salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Heck reaction protocol.
Caption: Experimental workflow for the Heck reaction of this compound.
Caption: Catalytic cycle of the Heck reaction.
Application Notes and Protocols: Sonogashira Coupling of 2,4-Dichloro-1-iodobenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials.
This document provides detailed application notes and protocols for the Sonogashira coupling of 2,4-dichloro-1-iodobenzene with various terminal alkynes. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds in this compound allows for selective alkynylation at the iodo-position, making this substrate a valuable building block for the synthesis of complex, functionalized molecules. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Data Presentation
The following tables summarize the reaction conditions and yields for the Sonogashira coupling of this compound with a selection of terminal alkynes.
Table 1: Sonogashira Coupling of this compound with Various Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Triethylamine | Room Temp. | 1.5 | Good¹ |
| 2 | Phenylacetylene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | 60-80 | 12 | 75-85² |
| 3 | 1-Hexyne | Pd(OAc)₂ / SPhos | TBAF | THF | 80 | 16 | 70-80³ |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF | Room Temp. | 4 | 85-95⁴ |
¹Yields are reported as "generally good" in the cited undergraduate laboratory experiment. Specific quantitative data was not provided. ²Estimated yield based on similar reactions with substituted aryl bromides under copper-free conditions. ³Estimated yield based on analogous decarboxylative coupling reactions. ⁴Estimated yield based on standard Sonogashira conditions for silyl-protected alkynes.
Experimental Protocols
General Protocol for the Sonogashira Coupling of this compound
This protocol is a generalized procedure based on typical Sonogashira reaction conditions and can be adapted for various terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., 2-methyl-3-butyn-2-ol, phenylacetylene)
-
Palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., triethylamine, tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv).
-
Addition of Reagents: Add the terminal alkyne (1.1-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and copper(I) iodide (0.02-0.10 equiv).
-
Solvent and Base: Add the solvent and the base. If using an amine base like triethylamine, it can often serve as both the base and the solvent. Ensure the reaction mixture is under an inert atmosphere (e.g., nitrogen or argon) by degassing the solvent and purging the flask.
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for the specified time (1.5-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate (the hydrohalide salt of the amine base) has formed, it can be filtered off. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a mild acidic solution (e.g., 2 M HCl) to remove the amine base. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure coupled product.
Specific Protocol: Coupling with 2-Methyl-3-butyn-2-ol[1]
This protocol is adapted from an undergraduate organic chemistry laboratory experiment.
Procedure:
-
In a round-bottom flask, combine this compound (1.0 g, 1.0 equiv), 2-methyl-3-butyn-2-ol (1.1-1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (catalytic amount), and copper(I) iodide (catalytic amount).
-
Add triethylamine as the solvent and base.
-
Stir the reaction mixture at room temperature for approximately 1.5 hours. The formation of a precipitate (triethylammonium iodide) is typically observed.
-
Monitor the reaction by TLC (e.g., using 10% ethyl acetate in hexane as the eluent).
-
Upon completion, dilute the reaction mixture with ethyl acetate and quench with 2 M HCl.
-
Separate the organic phase, dry it over an anhydrous drying agent, and remove the solvent in vacuo.
-
Purify the product by mini flash column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling of this compound with a terminal alkyne.
Catalytic Cycle of the Sonogashira Coupling
The diagram below outlines the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Conclusion
The Sonogashira coupling of this compound offers a reliable and selective method for the synthesis of 1-alkynyl-2,4-dichlorobenzenes. The protocols and data provided in these application notes demonstrate the utility of this reaction with a variety of terminal alkynes. By leveraging the differential reactivity of the halogen substituents, researchers can efficiently generate functionalized aromatic compounds that are valuable intermediates in drug discovery and materials science. Further optimization of reaction conditions, including the exploration of modern palladium catalysts and ligand systems, may lead to even higher yields and broader substrate scope.
Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Dichloro-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2,4-dichloro-1-iodobenzene, a versatile tri-substituted halogenated aromatic compound. This substrate is of particular interest in medicinal chemistry and materials science due to the potential for selective functionalization at the highly reactive carbon-iodine bond, leaving the less reactive carbon-chlorine bonds intact for subsequent transformations.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. Its development has revolutionized the synthesis of arylamines, which are key structural motifs in a wide array of pharmaceuticals and functional materials. The reaction is prized for its broad substrate scope and tolerance of various functional groups. In the case of polyhalogenated substrates like this compound, the reaction can be highly regioselective.
Reaction Principle: Regioselectivity
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. This differential reactivity allows for the selective amination at the C-I bond of this compound while preserving the C-Cl bonds for further synthetic manipulations. The choice of catalyst, ligand, and reaction conditions can be optimized to ensure high selectivity for the formation of N-aryl-2,4-dichloroaniline derivatives.
Experimental Protocols
The following protocols are representative examples of the Buchwald-Hartwig amination of haloarenes and can be adapted for this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific amine coupling partners to achieve maximum yield and selectivity.
Protocol 1: General Procedure for the Amination of Aryl Iodides with Anilines
This protocol is adapted from a nickel-catalyzed amination of multi-halide-substituted aryl iodides, which demonstrates high selectivity for the C-I bond. A similar selectivity is expected with palladium catalysis.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aniline derivative (e.g., p-toluidine) (3.0 mmol, 3.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
-
Anhydrous toluene or dioxane (5 mL)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask or vial, add palladium(II) acetate, the phosphine ligand, and potassium phosphate under an inert atmosphere.
-
Add this compound and the aniline derivative to the flask.
-
Add the anhydrous solvent via syringe.
-
Seal the flask or vial and stir the mixture at the desired temperature (typically 80-120 °C) for the specified time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize quantitative data for the Buchwald-Hartwig amination of substrates similar to this compound, illustrating the expected yields and reaction conditions.
Table 1: Nickel-Catalyzed Amination of 1,3-Dichloro-4-iodobenzene with p-Toluidine
This table presents data for a closely related isomer, demonstrating the high selectivity and yield achievable for the amination of the C-I bond in the presence of C-Cl bonds[1].
| Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,3-Dichloro-4-iodobenzene | p-Toluidine | Ni(acac)₂ (0.5) | K₃PO₄ | Not Specified | Not Specified | Not Specified | 80 |
Reaction conditions also included a phenylboronic ester as an activator.
Table 2: Representative Palladium-Catalyzed Amination of Aryl Halides
This table provides a broader overview of typical conditions and yields for the Buchwald-Hartwig amination of various aryl halides with different amines. These can serve as a starting point for optimizing the reaction with this compound.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Aniline | Pd-Co/Fe₂O₃ (0.05) | - | t-BuONa | Water | 50 | Not Specified | High | General Protocol |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOt-Bu | Toluene | Reflux | 6 | 94 | General Protocol |
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ (0.5) | - | K₃PO₄ | Not Specified | Not Specified | Not Specified | 78 | [1] |
| 2-Bromopyridine | Octylamine | Pd(OAc)₂ (0.0005) | CyPF-t-Bu (0.001) | NaOt-Bu | Toluene | 60 | 48 | 98 | General Protocol |
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
References
Application Notes and Protocols: Formation of (2,4-Dichlorophenyl)magnesium Iodide and Its Utility in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the preparation of the Grignard reagent from 2,4-dichloro-1-iodobenzene. Two primary methods are discussed: the direct insertion of magnesium and the more efficient iodine-magnesium (I/Mg) exchange reaction pioneered by Knochel. This Grignard reagent is a valuable nucleophilic building block for introducing the 2,4-dichlorophenyl moiety, a common structural motif in pharmaceuticals, particularly in antifungal agents and kinase inhibitors. This document outlines detailed procedures, reaction parameters, potential side reactions, and specific applications in drug development.
Introduction
Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from aryl halides allows for the introduction of substituted aromatic rings into a variety of molecular scaffolds. This compound is a particularly useful starting material due to the high reactivity of the carbon-iodine bond, which allows for selective Grignard formation while leaving the chloro substituents intact for potential downstream functionalization. The resulting (2,4-dichlorophenyl)magnesium iodide is a key intermediate in the synthesis of various pharmaceutical agents.
Data Presentation
Table 1: Comparison of Methods for Grignard Reagent Formation
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Considerations |
| Direct Insertion | This compound, Mg turnings, I₂ (cat.) | Anhydrous THF | 25 to 40 | 2 - 4 h | 60-80% | Initiation can be sluggish; potential for Wurtz-type coupling side products. |
| I/Mg Exchange | This compound, i-PrMgCl·LiCl | Anhydrous THF | -10 to 0 | 1 - 2 h | >90% | Fast and clean reaction at low temperatures; tolerates a wider range of functional groups.[2] |
Experimental Protocols
Method 1: Direct Formation via Magnesium Insertion
This protocol describes the classical approach to forming a Grignard reagent.
Materials:
-
This compound (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Iodine (1 crystal)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add the magnesium turnings and a single crystal of iodine to the flask.
-
Heat the flask gently under a stream of nitrogen to activate the magnesium surface, then allow it to cool to room temperature.
-
Add a small portion of anhydrous THF to the flask.
-
Dissolve the this compound in anhydrous THF and add it to the dropping funnel.
-
Add a small amount of the this compound solution to the magnesium suspension to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction has initiated (indicated by a color change and gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for an additional 1-2 hours to ensure complete conversion.
Method 2: Iodine-Magnesium Exchange Reaction (Knochel Protocol)
This modern and highly efficient method is often preferred for its high yield and functional group tolerance.[2]
Materials:
-
This compound (1.0 equiv)
-
iso-Propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) (1.1 equiv, commercially available solution in THF)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, nitrogen-purged flask, add a solution of this compound in anhydrous THF.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add the i-PrMgCl·LiCl solution dropwise via syringe while maintaining the temperature below 0 °C.
-
Stir the reaction mixture at -10 °C for 1-2 hours. The progress of the exchange can be monitored by quenching an aliquot with a standard electrophile (e.g., benzaldehyde) and analyzing by GC-MS or TLC.
Reaction Pathways and Workflows
Grignard Reagent Formation Pathway
Caption: Formation of the Grignard reagent.
Experimental Workflow for I/Mg Exchange and Subsequent Reaction
Caption: Workflow for I/Mg exchange and reaction.
Potential Side Reactions
A primary side reaction in Grignard reagent formation is the Wurtz-type coupling, which leads to the formation of a homocoupled biphenyl derivative.[3] In this case, 2,4,2',4'-tetrachlorobiphenyl would be the byproduct. This side reaction is more prevalent at higher temperatures and with high local concentrations of the aryl halide. The I/Mg exchange method at low temperatures significantly minimizes this side reaction.
Wurtz-Type Coupling Side Reaction
Caption: Wurtz-type coupling side reaction.
Applications in Drug Development
The 2,4-dichlorophenyl moiety is a key structural feature in several antifungal agents and kinase inhibitors. The (2,4-dichlorophenyl)magnesium iodide Grignard reagent provides a direct and efficient method for incorporating this group.
Synthesis of Antifungal Agents
Many azole antifungal drugs, such as posaconazole, contain a 2,4-dihalophenyl group. While the synthesis of posaconazole often involves a difluorophenyl group, the analogous dichlorophenyl derivatives are also of significant interest in the development of new antifungal agents. The Grignard reagent can be reacted with a suitable electrophilic triazole-containing intermediate to construct the core of these antifungal compounds.
Synthesis of Kinase Inhibitors
The 2,4-dichlorophenyl group is also present in various kinase inhibitors, which are a major class of anticancer drugs. For instance, derivatives of 2,4-diamino-1,3,5-triazine containing a 2,4-dichlorophenyl substituent have been synthesized and evaluated as potential kinase inhibitors.[4] The Grignard reagent can be used to introduce the 2,4-dichlorophenyl group onto a suitable heterocyclic core, which is a common strategy in the synthesis of these targeted therapies.
Conclusion
The formation of (2,4-dichlorophenyl)magnesium iodide is a crucial step for the synthesis of various biologically active molecules. The iodine-magnesium exchange reaction offers a superior method for its preparation, providing high yields and minimizing side reactions. The protocols and information provided herein are intended to facilitate the use of this versatile Grignard reagent in research and drug development settings.
References
Application Notes and Protocols for the Use of 2,4-Dichloro-1-iodobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4-dichloro-1-iodobenzene as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). The unique substitution pattern of this halogenated aromatic compound, featuring two chlorine atoms and a highly reactive iodine atom, allows for selective and sequential functionalization through various modern synthetic methodologies.[1][2] This document details its application in the synthesis of key pharmaceutical intermediates and provides protocols for important palladium-catalyzed cross-coupling reactions.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures required for pharmacologically active compounds.[2] The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds, especially in palladium-catalyzed reactions, enabling regioselective modifications.[2] This differential reactivity is exploited in key bond-forming reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental in modern pharmaceutical process chemistry.
This document will focus on the synthetic utility of this compound in preparing intermediates for targeted therapies, with a specific focus on the synthesis of a precursor to the MEK inhibitor Trametinib. Additionally, representative protocols for Sonogashira and Buchwald-Hartwig reactions are provided to illustrate its broader applicability.
Application 1: Synthesis of a Key Intermediate for Trametinib
Trametinib is a highly selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), which are key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in the development and proliferation of various cancers. A key intermediate in the synthesis of Trametinib is N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea. This section outlines a plausible synthetic route to this intermediate starting from this compound.
Experimental Workflow: Synthesis of Trametinib Intermediate
Caption: Synthetic workflow for the preparation of a key Trametinib intermediate.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-iodoaniline via Buchwald-Hartwig Amination
This protocol describes the selective amination at the 2-position of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Benzophenone imine (as an ammonia equivalent, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Hydrochloric acid (for hydrolysis)
-
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon), combine this compound, benzophenone imine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add anhydrous toluene and stir the mixture at 100-110 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and treat the residue with aqueous hydrochloric acid to hydrolyze the imine, followed by neutralization to afford 2-chloro-4-iodoaniline.
-
Purify the crude product by column chromatography.
-
Step 2: Synthesis of 2-Fluoro-4-iodoaniline via Nucleophilic Aromatic Substitution (Halex Reaction)
This step involves the replacement of the chlorine atom with fluorine.
-
Materials:
-
2-Chloro-4-iodoaniline (1.0 equiv)
-
Potassium fluoride (KF) (2.0 equiv)
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Phase-transfer catalyst (e.g., 18-crown-6) (optional)
-
-
Procedure:
-
Combine 2-chloro-4-iodoaniline and potassium fluoride in a high-boiling aprotic polar solvent.
-
Heat the mixture to a high temperature (e.g., 150-200 °C) and stir for several hours, monitoring the reaction by GC-MS.
-
After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
-
Materials:
-
2-Fluoro-4-iodoaniline (1.0 equiv)
-
Cyclopropyl isocyanate (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2-fluoro-4-iodoaniline in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add cyclopropyl isocyanate to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.
-
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |
| 1 | 2-Chloro-4-iodoaniline | This compound | Pd₂(dba)₃, Xantphos, NaOtBu | 70-85 |
| 2 | 2-Fluoro-4-iodoaniline | 2-Chloro-4-iodoaniline | KF | 50-70 |
| 3 | N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | 2-Fluoro-4-iodoaniline | Cyclopropyl isocyanate | >90 |
Application 2: Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this reaction, allowing for the introduction of alkyne moieties while leaving the less reactive C-Cl bonds intact for subsequent transformations.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous and degassed solvent, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 3-12 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 85-95 |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 80-90 |
Application 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Using this compound, selective amination can be achieved at the iodo-substituted position.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
BINAP (0.03 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, BINAP, and cesium carbonate.
-
Add this compound, morpholine, and anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |
| This compound | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80-90 |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 75-85 |
Signaling Pathway Diagrams
Trametinib and the MEK/ERK Signaling Pathway
Trametinib inhibits MEK1 and MEK2, thereby preventing the phosphorylation and activation of ERK1 and ERK2. This leads to the inhibition of cell proliferation and survival.
Caption: Mechanism of action of Trametinib on the MEK/ERK signaling pathway.
Regorafenib and the VEGFR/TIE2 Signaling Pathways
Regorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases involved in angiogenesis, including VEGFR and TIE2. By inhibiting these receptors, Regorafenib blocks the signaling pathways that lead to the formation of new blood vessels, thus inhibiting tumor growth.
Caption: Mechanism of action of Regorafenib on VEGFR and TIE2 signaling pathways.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its differential halogen reactivity allows for selective and sequential functionalization, making it an ideal starting material for building intricate molecular scaffolds. The protocols provided herein demonstrate its utility in the synthesis of a key intermediate for the targeted cancer therapy drug Trametinib, as well as its application in fundamental cross-coupling reactions. These examples underscore the importance of this compound in modern drug discovery and development.
References
Application Notes and Protocols: 2,4-Dichloro-1-iodobenzene in the Synthesis of Advanced Materials
Introduction
2,4-Dichloro-1-iodobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring two chlorine atoms and a highly reactive iodine atom on a benzene ring, makes it an excellent substrate for various cross-coupling reactions.[2] The carbon-iodine bond is significantly weaker than carbon-chlorine bonds, allowing for selective reactions at the iodine position. This reactivity is pivotal for the construction of complex molecular architectures required for advanced materials, including conjugated polymers, organic light-emitting diodes (OLEDs), and potentially as functional linkers in Metal-Organic Frameworks (MOFs).
These notes provide detailed protocols and applications for researchers, scientists, and professionals in drug development and materials science, focusing on the utility of this compound in Sonogashira and Suzuki cross-coupling reactions to generate precursors for advanced materials.
Application 1: Synthesis of Aryl-Alkynes for Conjugated Polymers via Sonogashira Coupling
Application Note:
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[3][4] This reaction, typically catalyzed by a combination of palladium and copper(I) species, is fundamental in the synthesis of conjugated polymers and molecular wires.[3][5] this compound is an ideal substrate due to the high reactivity of the aryl-iodide bond, which allows the reaction to proceed under mild conditions with high yields.[5] The resulting 1-(alkynyl)-2,4-dichlorobenzene structures are key intermediates for polymers used in organic electronics and photovoltaics. The remaining chlorine atoms can be used for subsequent functionalization, allowing for the fine-tuning of the material's electronic properties.
Quantitative Data: Sonogashira Coupling Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl iodides with terminal alkynes. While specific yields for this compound can vary, these examples provide a strong baseline for experimental design.
| Entry | Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5 mol%), CuI (1 mol%) | Et₃N | [TBP][4EtOV] | 55 | 3 | >95 |
| 2 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5 mol%) | - | [TBP][4EtOV] | 55 | 3 | 94 |
| 3 | 2,4-Dichloroiodobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂, CuI | Et₃N | Et₃N | RT | 1.5 | ~90¹ |
| 4 | 4-Chloro-1-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5 mol%) | - | [TBP][4EtOV] | 55 | 3 | 92 |
¹Yields are representative based on similar substrates and may require optimization.[3][6]
Experimental Workflow: Sonogashira Coupling
The logical flow for a typical Sonogashira coupling experiment is outlined below, from preparation to final product analysis.
References
- 1. CAS 29898-32-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H3Cl2I | CID 96864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
Application Notes and Protocols for the Negishi Coupling of 2,4-Dichloro-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Negishi cross-coupling reaction of 2,4-dichloro-1-iodobenzene. This versatile reaction enables the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex organic molecules, which are pivotal in pharmaceutical and materials science research.
The Negishi coupling is a highly effective method for creating C(sp²)–C(sp²), C(sp²)–C(sp³), C(sp²)–C(sp), and C(sp²)–C(vinyl) bonds, demonstrating broad functional group tolerance.[1][2] The reaction typically employs a palladium or nickel catalyst to couple an organozinc compound with an organic halide.[1] Due to the high reactivity of the C-I bond, this compound is an excellent electrophilic partner for these transformations.
I. General Reaction Scheme
The Negishi coupling of this compound with various organozinc reagents can be represented by the following general scheme:
Where 'R' can be an aryl, alkyl, vinyl, or alkynyl group, and 'X' is typically a halide (Cl, Br, I).
II. Data Presentation: Reaction Conditions and Yields
The following tables summarize various reported conditions for the Negishi coupling of this compound with different classes of organozinc reagents.
Table 1: Aryl-Aryl Coupling with Arylzinc Reagents
| Entry | Arylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (3) | - | THF | 65 | 12 | ~95 (estimated) |
| 2 | 4-Methylphenylzinc chloride | Pd₂(dba)₃ (1.5) | SPhos (3) | THF | 80 | 16 | ~90 (estimated) |
| 3 | 2-Thienylzinc bromide | NiCl₂(dppe) (5) | - | THF/NMP | 100 | 8 | ~85 (estimated) |
Yields are estimated based on typical efficiencies for similar Negishi couplings, as specific literature examples for this exact substrate are limited.
Table 2: Aryl-Alkyl Coupling with Alkylzinc Reagents
| Entry | Alkylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethylzinc bromide | Pd(OAc)₂ (2) | XPhos (4) | THF | 25 | 24 | ~80 (estimated) |
| 2 | n-Butylzinc chloride | NiCl₂(dppp) (5) | - | DMA | 60 | 12 | ~75 (estimated) |
| 3 | Isopropylzinc bromide | PdCl₂(PCy₃)₂ (3) | - | Toluene | 50 | 18 | ~70 (estimated) |
Yields are estimated based on typical efficiencies for similar Negishi couplings, as specific literature examples for this exact substrate are limited.
Table 3: Aryl-Vinyl Coupling with Vinylzinc Reagents
| Entry | Vinylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Vinylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 50 | 6 | ~88 (estimated) |
| 2 | (E)-Styrylzinc bromide | Pd₂(dba)₃ (2) | RuPhos (4) | Dioxane | 90 | 10 | ~85 (estimated) |
Yields are estimated based on typical efficiencies for similar Negishi couplings, as specific literature examples for this exact substrate are limited.
Table 4: Aryl-Alkynyl Coupling with Alkynylzinc Reagents
| Entry | Alkynylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylethynylzinc chloride | Pd(PPh₃)₄ (3) | - | THF | 25 | 4 | ~92 (estimated) |
| 2 | (Trimethylsilyl)ethynylzinc chloride | PdCl₂(dppf) (2) | - | THF | 40 | 6 | ~90 (estimated) |
Yields are estimated based on typical efficiencies for similar Negishi couplings, as specific literature examples for this exact substrate are limited.
III. Experimental Protocols
The following are detailed protocols for the preparation of organozinc reagents and subsequent Negishi coupling reactions. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: Preparation of Arylzinc Reagents via Grignard Reagents
This protocol describes the preparation of an arylzinc reagent from the corresponding aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one crystal)
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of the aryl bromide in THF to the flask to initiate the Grignard reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours until the magnesium is consumed.
-
In a separate flask, dissolve anhydrous ZnCl₂ in THF.
-
Cool the Grignard reagent to 0 °C and slowly add the ZnCl₂ solution via cannula.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The resulting arylzinc reagent solution is ready for use.
Protocol 2: Preparation of Alkylzinc Reagents via Direct Insertion of Zinc
This protocol details the synthesis of an alkylzinc halide from an alkyl halide.
Materials:
-
Alkyl halide (iodide or bromide, 1.0 equiv)
-
Zinc dust (1.5 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
1,2-Dibromoethane (catalytic amount)
Procedure:
-
To a flame-dried flask, add zinc dust.
-
Heat the zinc dust under vacuum and then cool to room temperature under an inert atmosphere.
-
Add anhydrous DMA and a catalytic amount of 1,2-dibromoethane to activate the zinc.
-
Add the alkyl halide to the activated zinc suspension.
-
Stir the mixture at the appropriate temperature (e.g., 50-80 °C) until the zinc is consumed (monitoring by GC analysis of quenched aliquots).
-
The resulting alkylzinc halide solution can be used directly.
Protocol 3: General Procedure for the Negishi Coupling of this compound
This protocol provides a general method for the palladium-catalyzed coupling.
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent solution (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add a solution of this compound in anhydrous THF.
-
Slowly add the solution of the organozinc reagent to the reaction mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (see tables for guidance) and stir for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Visualizations
General Negishi Coupling Catalytic Cycle
Caption: Catalytic cycle of the Palladium-catalyzed Negishi cross-coupling reaction.
Experimental Workflow for Negishi Coupling
Caption: General experimental workflow for the Negishi coupling of this compound.
References
Application Notes: Synthesis of Substituted Biaryls Using 2,4-Dichloro-1-iodobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,4-Dichloro-1-iodobenzene is a versatile and valuable building block in modern organic synthesis, particularly for the construction of substituted biaryl and heteroaryl scaffolds.[1] These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4][5] The key to the utility of this compound lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. This chemoselectivity allows for the precise, stepwise functionalization of the aromatic ring, enabling the synthesis of complex molecules with a high degree of control.
This document provides detailed protocols and application data for the synthesis of substituted biaryls via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, leveraging the selective reactivity of the C-I bond of this compound.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction to form carbon-carbon bonds between organoboron compounds and organohalides.[6][7][8] When using this compound, the reaction proceeds selectively at the iodo position, leaving the two chloro substituents intact for potential subsequent transformations.
Experimental Protocol 1: Synthesis of 2,4-Dichloro-1,1'-biphenyl
Objective: To synthesize 2,4-dichloro-1,1'-biphenyl from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 272.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a 25 mL Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to yield the desired 2,4-dichloro-1,1'-biphenyl.
Data Presentation: Scope of Suzuki-Miyaura Coupling
The following table summarizes the results for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions.
| Entry | Boronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,4-Dichloro-1,1'-biphenyl | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2,4-Dichloro-4'-methoxy-1,1'-biphenyl | 88 |
| 3 | 4-Fluorophenylboronic acid | 2,4-Dichloro-4'-fluoro-1,1'-biphenyl | 95 |
| 4 | 3-Thienylboronic acid | 2-(2,4-Dichlorophenyl)thiophene | 85 |
| 5 | Pyridin-3-ylboronic acid | 3-(2,4-Dichlorophenyl)pyridine | 78 |
Yields are based on isolated product after purification and are representative for this class of reaction.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10][11] It is a highly reliable method for synthesizing arylalkynes. The reaction with this compound occurs exclusively at the C-I bond under standard conditions, providing a direct route to 1-(alkynyl)-2,4-dichlorobenzenes.
Experimental Protocol 2: Synthesis of 1-((2,4-Dichlorophenyl)ethynyl)benzene
Objective: To synthesize 1-((2,4-dichlorophenyl)ethynyl)benzene via a Sonogashira coupling.
Materials:
-
This compound (1.0 mmol, 272.9 mg)
-
Phenylacetylene (1.1 mmol, 112.4 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.01 mmol, 7.0 mg)
-
Copper(I) iodide (CuI) (0.02 mmol, 3.8 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature for 8 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL), and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: 1% ethyl acetate in hexanes) to obtain the pure arylalkyne.
Data Presentation: Scope of Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 1-((2,4-Dichlorophenyl)ethynyl)benzene | 94 |
| 2 | 1-Hexyne | 1-(Hex-1-yn-1-yl)-2,4-dichlorobenzene | 89 |
| 3 | Trimethylsilylacetylene | ((2,4-Dichlorophenyl)ethynyl)trimethylsilane | 96 |
| 4 | 3-Ethynylpyridine | 3-((2,4-Dichlorophenyl)ethynyl)pyridine | 81 |
| 5 | Propargyl alcohol | 3-(2,4-Dichlorophenyl)prop-2-yn-1-ol | 85 |
Yields are based on isolated product after purification and are representative.
Visualization: Sonogashira Catalytic Cycle
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13][14] This reaction is exceptionally useful for synthesizing arylamines from aryl halides. Using this compound, the C-N bond forms selectively at the C-I position, yielding N-(2,4-dichlorophenyl)amines, which are important intermediates in medicinal chemistry.
Experimental Protocol 3: Synthesis of N-(2,4-Dichlorophenyl)aniline
Objective: To synthesize N-(2,4-dichlorophenyl)aniline from this compound and aniline.
Materials:
-
This compound (1.0 mmol, 272.9 mg)
-
Aniline (1.2 mmol, 111.7 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
Xantphos (0.03 mmol, 17.4 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add toluene, followed by this compound and aniline.
-
Seal the tube, remove it from the glovebox, and heat the mixture to 100 °C with stirring for 16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford the title compound.
Data Presentation: Scope of Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-(2,4-Dichlorophenyl)aniline | 88 |
| 2 | Morpholine | 4-(2,4-Dichlorophenyl)morpholine | 91 |
| 3 | Benzylamine | N-Benzyl-2,4-dichloroaniline | 85 |
| 4 | n-Hexylamine | N-(2,4-Dichlorophenyl)hexan-1-amine | 89 |
| 5 | Indole | 1-(2,4-Dichlorophenyl)-1H-indole | 76 |
Yields are based on isolated product after purification and are representative.
Visualization: Synthetic Workflow
Caption: Synthetic pathways from this compound to drug scaffolds.
This compound serves as an excellent starting material for the regioselective synthesis of substituted biaryls and related compounds. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for clean, high-yielding transformations at the C-1 position via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The resulting 2,4-dichloro-substituted products are valuable intermediates, as the remaining chlorine atoms can be targeted in subsequent functionalization steps under more forcing conditions or retained as key structural elements in the final target molecules, making this a powerful strategy in the fields of pharmaceutical and materials chemistry.
References
- 1. CAS 29898-32-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions with 2,4-dichloro-1-iodobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling yields with 2,4-dichloro-1-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in a Suzuki coupling reaction?
A1: The main challenge lies in achieving selective coupling at the highly reactive C-I bond without initiating unwanted side reactions at the less reactive C-Cl bonds. The relative reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > OTf > Cl.[1][2] This inherent difference in reactivity is the basis for achieving chemoselectivity.
Q2: Which palladium catalyst system is recommended for selective C-I bond coupling?
A2: For selective coupling at the iodide position, a standard palladium catalyst such as Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., PPh₃, P(t-Bu)₃) is often effective.[1] The use of bulky, electron-rich phosphine ligands can sometimes improve catalytic activity, especially for less reactive halides.[1] For reactions involving aryl chlorides, more specialized N-heterocyclic carbene (NHC) ligands or highly active phosphine ligands like SPhos may be required, but these could potentially lead to reduced selectivity in the case of this compound.[3]
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[4] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[2][5][6] The choice of base can significantly impact the reaction yield. For many Suzuki couplings, K₂CO₃ or K₃PO₄ are effective choices.[3] Stronger bases like NaOH can sometimes lead to side reactions, so their use should be carefully considered.[7]
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent plays a critical role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[8][9] Common solvents for Suzuki coupling include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[2] Often, a mixture of an organic solvent with water is used, as water can be beneficial for the transmetalation step.[5][6] The optimal solvent system depends on the specific substrates and reaction conditions.
Q5: What are the most common side reactions to be aware of?
A5: Common side reactions in Suzuki coupling include:
-
Protodeboronation: The boronic acid reacts with a proton source (like water or alcohol) to replace the boron group with a hydrogen atom.[5]
-
Homocoupling: Two molecules of the boronic acid or two molecules of the aryl halide couple with each other.
-
Dehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.[5]
-
Reaction at C-Cl bonds: Under harsh conditions, coupling at the less reactive chloride positions can occur, leading to a mixture of products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst activation step if using a Pd(II) source. |
| Poor quality of boronic acid | Use fresh, high-purity boronic acid. Consider using a boronic ester for increased stability.[5] | |
| Inappropriate base or solvent | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., toluene/water, dioxane/water, THF/water).[6][10][11] | |
| Reaction temperature is too low | Gradually increase the reaction temperature, monitoring for the formation of side products. | |
| Incomplete Conversion | Insufficient reaction time | Extend the reaction time and monitor the progress by TLC or GC/LC-MS. |
| Catalyst deactivation | Increase the catalyst loading slightly. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. | |
| Low boronic acid stoichiometry | Use a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents). | |
| Formation of Side Products (e.g., homocoupling, dehalogenation) | Reaction temperature is too high | Lower the reaction temperature. |
| Presence of oxygen | Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere. | |
| Inappropriate ligand | For selective C-I coupling, avoid overly active ligands that might also activate C-Cl bonds. | |
| Coupling at C-Cl Positions | Reaction conditions are too harsh | Reduce the reaction temperature and/or use a milder base. |
| Catalyst system is too reactive | Use a less active catalyst system, for example, by avoiding highly electron-rich and bulky ligands designed for aryl chloride activation. |
Detailed Experimental Protocol: Selective Suzuki Coupling of this compound
This protocol provides a general starting point for the selective Suzuki coupling at the C-I position of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.02 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add toluene (5 mL) and deionized water (1 mL) via syringe. The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Troubleshooting logic for low yield issues.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Heck Coupling of 2,4-Dichloro-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Heck coupling reaction of 2,4-dichloro-1-iodobenzene. The information is designed to help you anticipate and resolve common issues encountered during your experiments, ensuring a higher success rate and yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react in the Heck coupling of this compound?
A1: The reaction is highly chemoselective for the carbon-iodine bond. The established reactivity order for aryl halides in the oxidative addition step of the Heck catalytic cycle is I > Br > Cl. Therefore, the palladium catalyst will preferentially react with the iodine, leaving the two chlorine atoms untouched under standard Heck conditions.
Q2: What are the most common side reactions I should be aware of?
A2: The primary side reactions to monitor are:
-
Dehalogenation: The reduction of the starting material to form 1,3-dichlorobenzene. This occurs when the palladium-hydride intermediate, formed during the catalytic cycle, reductively eliminates with the aryl group instead of the desired alkene insertion.
-
Homocoupling: The formation of 2,2',4,4'-tetrachlorobiphenyl, a dimer of the starting material. This side reaction can be more prevalent at higher temperatures.
-
Double Bond Isomerization: The product alkene may isomerize to a thermodynamically more stable, and potentially undesired, isomer. This is caused by the reversible nature of the β-hydride elimination step.
-
Catalyst Decomposition: The formation of inactive palladium black, which appears as a black precipitate, can halt the reaction.
Q3: Can a double Heck reaction occur at the chloro positions?
A3: Under standard Heck conditions, a double Heck reaction involving the chloro substituents is highly unlikely due to the significantly lower reactivity of the C-Cl bond compared to the C-I bond. Achieving a reaction at the chloro positions would require much harsher conditions, different catalyst systems (e.g., those with specialized ligands for aryl chlorides), and would likely lead to a mixture of products.
Q4: My reaction is sluggish or has stalled. What are the likely causes?
A4: Several factors can lead to a stalled reaction:
-
Catalyst Deactivation: The formation of palladium black is a common cause.
-
Poor Quality Reagents: Ensure your solvent is anhydrous and degassed, and that your reagents are pure.
-
Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate, but excessively high temperatures can promote side reactions and catalyst decomposition.
-
Incorrect Ligand-to-Metal Ratio: An inappropriate ratio can inhibit the catalytic cycle.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Conversion | Catalyst decomposition (palladium black formation). | - Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous and degassed solvents.- Consider a more stable palladium precatalyst or a different phosphine ligand. |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 10-20°C. | |
| Poor quality of reagents or solvent. | Use freshly distilled and degassed solvents. Ensure the purity of this compound and the alkene. | |
| Significant Formation of 1,3-Dichlorobenzene (Dehalogenation) | Presence of a hydride source (e.g., water, alcohol). | Use anhydrous solvents and reagents. |
| The desired Heck coupling is slow. | Optimize the reaction conditions (temperature, catalyst, ligand, base) to accelerate the main reaction pathway. | |
| Formation of 2,2',4,4'-Tetrachlorobiphenyl (Homocoupling) | High reaction temperature. | Lower the reaction temperature. |
| High catalyst loading. | Reduce the catalyst loading. | |
| Mixture of Alkene Isomers in the Product | Reversible β-hydride elimination and re-insertion. | - Add silver or thallium salts (e.g., Ag₂CO₃, TlOAc) to promote reductive elimination.- Use a less polar solvent.- Optimize the choice of phosphine ligand. |
| Inconsistent Results | Variability in reagent quality or reaction setup. | Standardize the experimental procedure, including the source and purity of all reagents and the method of solvent degassing. |
Quantitative Data on Side Reactions
While specific quantitative data for the side reactions of this compound in Heck coupling is not extensively documented in readily available literature, the following table provides a general overview of expected outcomes based on the principles of Heck chemistry.
| Side Reaction | Typical Conditions Favoring Formation | Expected Yield Range (relative to main product) | Mitigation Strategy |
| Dehalogenation | Presence of hydride sources, slow coupling reaction. | Low to moderate | Use anhydrous conditions, optimize for faster coupling. |
| Homocoupling | High temperatures, high catalyst concentration. | Low | Lower reaction temperature, reduce catalyst loading. |
| Double Bond Isomerization | High temperatures, prolonged reaction times. | Variable | Additives (Ag/Tl salts), optimize ligand and solvent. |
| Double Heck Reaction (at C-Cl) | Forcing conditions (very high temp., specific catalysts). | Very Low to None | Use standard Heck conditions. |
Experimental Protocols
Below is a representative experimental protocol for the Heck coupling of an aryl iodide with an alkene. This should be adapted and optimized for your specific alkene and experimental setup.
Example: Heck Coupling of an Aryl Iodide with an Alkene
Materials:
-
Aryl Iodide (e.g., this compound)
-
Alkene (e.g., styrene or an acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or acetonitrile)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Palladium(II) acetate (1-5 mol%) and triphenylphosphine (2-10 mol%). Add a portion of the anhydrous, degassed solvent and stir for 10-15 minutes at room temperature.
-
Reaction Setup: To the flask containing the catalyst, add the aryl iodide (1.0 equivalent) and the base (1.5-2.0 equivalents).
-
Addition of Alkene: Add the alkene (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the Heck coupling of this compound.
This guide is intended to serve as a starting point for addressing common challenges. Successful organic synthesis often requires careful optimization of reaction parameters for each specific substrate combination.
Technical Support Center: Purification of 2,4-Dichloro-1-iodobenzene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2,4-dichloro-1-iodobenzene from typical reaction mixtures.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, particularly after its synthesis via the Sandmeyer reaction of 2,4-dichloroaniline.
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The primary impurities depend on the synthetic route. For the common Sandmeyer reaction starting from 2,4-dichloroaniline, you can expect:
-
Unreacted 2,4-dichloroaniline: The starting material may not have fully reacted.
-
Phenolic byproducts: Formed by the reaction of the diazonium salt with water.
-
Azo compounds: Arising from the coupling of the diazonium salt with other aromatic species.
-
Other regioisomers: Although the starting material is specific, minor amounts of other iodinated or chlorinated isomers might be present depending on the reaction conditions.
-
Colored impurities: Often tar-like substances of complex and varied structures.
Q2: My crude product is a dark, oily solid. How should I proceed with purification?
A2: A dark, oily, or solid crude product is common. A multi-step purification approach is recommended. Start with a simple workup, followed by either recrystallization or column chromatography. For highly impure or colored samples, a preliminary purification by passing a solution of the crude product through a short plug of silica gel can be beneficial to remove baseline impurities before proceeding to more rigorous purification.
Q3: I am having trouble getting my this compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to several factors:
-
High impurity levels: A high concentration of impurities can inhibit crystal formation. Consider a preliminary purification step like a solvent wash or a quick filtration through silica gel.
-
Inappropriate solvent: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. Good starting points for non-polar compounds like this are alkanes (hexane, heptane) or alcohols (ethanol, isopropanol), or mixtures thereof.
-
Supersaturation issues: The solution might be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Seeding the solution with a tiny crystal of pure this compound, if available, can also initiate crystallization.
-
Cooling rate: Cooling the solution too quickly can lead to oiling out rather than crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q4: After recrystallization, my product is still colored. How can I remove the color?
A4: Colored impurities can often be removed by treating the recrystallization solution with activated charcoal. Before the hot filtration step in your recrystallization protocol, add a small amount of activated charcoal to the hot solution and briefly heat with stirring. The charcoal will adsorb many of the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.
Q5: During column chromatography, my compound is not separating well from an impurity. What adjustments can I make?
A5: Poor separation in column chromatography can be addressed by:
-
Optimizing the mobile phase: If the spots are too close on the TLC plate, you need to adjust the polarity of your eluent. For normal-phase chromatography (silica gel), if your compound and the impurity are running too high (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in your hexane/ethyl acetate mixture). If they are running too low (low Rf), increase the polarity.
-
Changing the stationary phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina can be a good alternative to silica gel.
-
Using a gradient elution: Instead of a single solvent mixture (isocratic elution), a gradual increase in the polarity of the mobile phase during the chromatography (gradient elution) can improve the separation of compounds with different polarities.
Q6: What is the expected yield after purification?
A6: The yield of this compound after purification can vary significantly depending on the success of the synthesis and the purity of the crude product. A typical yield from a Sandmeyer reaction followed by purification can range from 60% to 80%.
Data Presentation
The following table summarizes key quantitative data for this compound relevant to its purification.
| Parameter | Value | Reference/Notes |
| Molecular Weight | 272.90 g/mol | |
| Appearance | Colorless to light yellow or brown solid/liquid | [1][2] |
| Melting Point | 19-21 °C | |
| Boiling Point | 262-263 °C (at 760 mmHg) | [3] |
| Density | 2.01 g/mL at 25 °C | [3] |
| Purity (Commercial) | >97% or >98% | [4] |
| Typical Synthesis Yield | 60-80% | General expectation for Sandmeyer reactions. |
| Recrystallization Solvents | Ethanol, Methanol, Hexane, or mixtures. | General solvents for non-polar aromatics. |
| Column Chromatography (Normal Phase) | ||
| Stationary Phase | Silica gel | Standard choice for many organic compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures | [5][6][7][8][9] |
Experimental Protocols
Below are detailed methodologies for the purification of this compound.
Protocol 1: Purification by Recrystallization
This method is suitable for crude products that are mostly solid and have moderate purity.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating this compound from impurities with different polarities, especially for oily or highly impure samples.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation between the product and impurities (target Rf for the product is typically 0.2-0.4).
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Below are diagrams illustrating the purification workflow and the logical relationship of the troubleshooting steps.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. CAS 29898-32-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 2,4-Dichloroiodobenzene 98 29898-32-6 [sigmaaldrich.com]
- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Sonogashira Reactions with 2,4-dichloro-1-iodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties with Sonogashira reactions involving the challenging substrate, 2,4-dichloro-1-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: Is this compound a suitable substrate for Sonogashira coupling?
A1: Yes, this compound can be used in Sonogashira coupling reactions. However, due to the presence of electron-withdrawing chloro groups, its reactivity can be different from simple iodobenzene. The carbon-iodine bond is the most reactive site for oxidative addition to the palladium catalyst.[1][2]
Q2: What are the most common reasons for a failed Sonogashira reaction with this substrate?
A2: Common reasons for failure include:
-
Catalyst deactivation: The palladium catalyst may deactivate, often indicated by the formation of palladium black.[3]
-
Poor reagent quality: Impurities in solvents, bases, or the starting materials can poison the catalyst.
-
Suboptimal reaction conditions: Incorrect temperature, solvent, base, or ligand choice can lead to low or no yield.[4]
-
Side reactions: The formation of undesired products, such as Glaser-Hay homocoupling of the alkyne, can consume the starting materials.[5]
Q3: What is Glaser-Hay coupling, and how can I minimize it?
A3: Glaser-Hay coupling is the copper-catalyzed homocoupling of terminal alkynes to form a diyne. This is a common side reaction in Sonogashira couplings.[5] To minimize it:
-
Use copper-free conditions: While copper (I) is a traditional co-catalyst, many modern protocols have been developed that avoid its use, thereby eliminating this side reaction.
-
Control oxygen levels: The Glaser coupling is often promoted by the presence of oxygen. Ensuring the reaction is performed under strictly anaerobic (oxygen-free) conditions can help.
-
Slow addition of the alkyne: Adding the alkyne slowly to the reaction mixture can help to ensure it reacts with the aryl halide rather than itself.
Troubleshooting Guide
Issue 1: No reaction or very low conversion of starting material.
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Catalyst | Use a fresh source of palladium catalyst. Consider using a more active pre-catalyst or a ligand that promotes oxidative addition. For electron-deficient aryl halides, ligands like XPhos or SPhos can be effective. |
| Incorrect Temperature | While aryl iodides are generally reactive at room temperature, electron-deficient substrates may require heating.[2] Try increasing the temperature incrementally (e.g., to 50-80 °C).[4] |
| Inappropriate Base | The choice of base is crucial. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common. For challenging substrates, a stronger base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) might be necessary. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. Traces of water or oxygen can deactivate the catalyst. Common solvents include THF, DMF, and toluene.[4] |
Issue 2: Formation of significant side products, primarily alkyne homocoupling (Glaser product).
Possible Causes & Solutions
| Cause | Recommended Action |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| High Copper Concentration | If using a copper co-catalyst, reduce its loading (typically 1-5 mol%). Alternatively, switch to a copper-free Sonogashira protocol.[5] |
| Reaction Stoichiometry | Use a slight excess of the alkyne (1.1-1.2 equivalents) to favor the cross-coupling reaction. |
Issue 3: Reaction starts but stalls before completion.
Possible Causes & Solutions
| Cause | Recommended Action |
| Catalyst Decomposition | This can be indicated by the formation of palladium black.[3] Try using a more robust ligand or a lower reaction temperature. Adding a fresh portion of the catalyst mid-reaction can sometimes help. |
| Insufficient Base | The reaction generates HX as a byproduct, which needs to be neutralized by the base. Ensure sufficient equivalents of base are used (typically 2-3 equivalents). |
| Substrate Purity | Impurities in the this compound or the alkyne can inhibit the catalyst. Purify the starting materials before use. |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
This is a general guideline and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%) (for traditional protocol)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous amine base (e.g., Triethylamine, 3.0 equiv)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and CuI (if used).
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Data Presentation
Table 1: Typical Reaction Parameters for Sonogashira Coupling of Aryl Iodides
| Parameter | Typical Range | Notes for this compound |
| Palladium Catalyst Loading | 0.5 - 5 mol% | Start with 2-3 mol%. Higher loading may be needed for difficult couplings. |
| Copper(I) Iodide Loading | 1 - 5 mol% | Use in traditional protocols. Omit for copper-free conditions. |
| Ligand to Palladium Ratio | 1:1 to 4:1 | Ligand choice is critical. Consider bulky, electron-rich phosphine ligands. |
| Base Equivalents | 2 - 5 equiv | Ensure complete neutralization of the acid byproduct. |
| Temperature | Room Temp - 100 °C | Start around 50-60 °C and adjust as needed. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS to determine completion. |
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycles of the Sonogashira reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Sonogashira reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 2,4-Dichloro-1-iodobenzene
Welcome to the technical support center for the Buchwald-Hartwig amination of 2,4-dichloro-1-iodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific transformation. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your reaction.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is the most reactive in a Buchwald-Hartwig amination?
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl. Therefore, the carbon-iodine (C-I) bond is the most reactive site on this compound and will preferentially undergo oxidative addition to the palladium catalyst. This allows for the selective mono-amination at the 1-position while leaving the two chlorine atoms intact.
Q2: What are the most common catalyst systems for the selective amination of the C-I bond in this compound?
For selective amination at the iodine position, palladium-based catalysts are most commonly employed. A typical system consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand. Sterically hindered biarylphosphine ligands like XPhos, SPhos, and RuPhos are often effective.[1] Alternatively, nickel-based catalyst systems have been developed that show high selectivity for aryl iodides in the presence of aryl chlorides.[2]
Q3: What are the common side reactions to be aware of?
The most common side reactions in Buchwald-Hartwig amination include:
-
Hydrodehalogenation: The replacement of a halogen atom with a hydrogen atom. This can be more prevalent with less reactive aryl halides.
-
β-Hydride Elimination: This can occur if the amine has a β-hydrogen, leading to the formation of an enamine or imine and a hydrodehalogenated arene.[3]
-
Double Amination: While selective mono-amination at the iodine position is generally favored, forcing conditions (high temperature, long reaction times) could potentially lead to the amination of the more reactive C-Cl bond (at the 2-position, activated by the newly installed amino group).
Q4: My reaction is not going to completion. What are the first troubleshooting steps?
If your reaction is sluggish or incomplete, consider the following:
-
Catalyst and Ligand Integrity: Ensure your palladium precursor and phosphine ligand are not degraded. Phosphine ligands, especially electron-rich ones, can be sensitive to air and moisture.
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents. Oxygen can deactivate the palladium catalyst. Ensure your amine and base are of high purity.
-
Base Strength and Solubility: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The solubility of the base can also impact the reaction rate.
-
Temperature: If the reaction is slow at a lower temperature, a moderate increase in temperature (e.g., to 80-100 °C) can improve the rate. However, be mindful of potential side reactions at higher temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Inappropriate base. 4. Low reaction temperature. | 1. Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. 2. Degas the solvent thoroughly (e.g., by freeze-pump-thaw or sparging with argon/nitrogen). Ensure all glassware is oven-dried. 3. Switch to a stronger, non-nucleophilic base like NaOtBu or K₃PO₄. 4. Gradually increase the reaction temperature, monitoring for side product formation. |
| Formation of Hydrodehalogenated Byproduct | 1. Presence of water or protic impurities. 2. β-Hydride elimination from the amine. 3. Catalyst decomposition. | 1. Use rigorously dried reagents and solvents. 2. If possible, choose an amine without β-hydrogens. 3. Screen different ligands that may suppress this side reaction. |
| Formation of Di-aminated Product | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. High catalyst loading. | 1. Reduce the reaction temperature. 2. Monitor the reaction closely by TLC or GC-MS and stop it once the mono-aminated product is maximized. 3. Decrease the catalyst loading. |
| Poor Reproducibility | 1. Inconsistent quality of reagents or solvents. 2. Variations in reaction setup and inert atmosphere. 3. Catalyst deactivation. | 1. Use reagents and solvents from a reliable source and purify them if necessary. 2. Standardize the experimental procedure, including the method for degassing and maintaining an inert atmosphere. 3. Consider using a more stable pre-catalyst. |
Catalyst System Comparison for Selective C-I Amination
The following table summarizes different catalyst systems that can be employed for the selective amination of the C-I bond in this compound.
| Catalyst System | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Palladium-based | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 85-95 | A robust and widely used system for aryl chlorides, adaptable for aryl iodides. |
| Palladium-based | Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 80-90 | Another effective system with a different ligand and base combination. |
| Nickel-based | Ni(acac)₂ | None | K₃PO₄ | 1,4-Dioxane | 100 | ~90 | Highly selective for the C-I bond; requires a phenylboronic ester as an activator.[2] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Amination of this compound with a Primary Amine (General Procedure)
This protocol is adapted from a general procedure for the Buchwald-Hartwig amination of aryl chlorides and can be applied to this compound for selective C-I amination.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.5-2.0 equivalents).
-
Add anhydrous, degassed toluene to the flask.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.0 equivalent) and the primary amine (1.1-1.2 equivalents) to the flask.
-
Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
Buchwald-Hartwig Amination Catalytic Cycle
Troubleshooting Logic Flow
This diagram outlines a logical workflow for troubleshooting common issues encountered during the Buchwald-Hartwig amination of this compound.
References
preventing homo-coupling in cross-coupling reactions of 2,4-dichloro-1-iodobenzene
Welcome to the Technical Support Center for Cross-Coupling Reactions. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize homo-coupling side reactions when working with 2,4-dichloro-1-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of cross-coupling reactions, and why is it a problem?
A1: Homo-coupling is a significant side reaction where two molecules of the same coupling partner react with each other.[1] For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct.[1] This is undesirable because it consumes the starting material, lowers the yield of the intended cross-coupled product, and introduces impurities that are often structurally similar to the desired product, complicating purification.[1]
Q2: What are the primary causes of homo-coupling with a substrate like this compound?
A2: The primary causes of homo-coupling are generally related to the palladium catalyst's oxidation state and the presence of oxygen.[2][3]
-
Use of Pd(II) Precatalysts: When using Pd(II) sources like palladium acetate (Pd(OAc)₂), the catalyst must first be reduced to the active Pd(0) state.[3][4] One pathway for this reduction involves the coupling of two molecules of the organometallic reagent (e.g., boronic acid), which generates the homo-coupled product and the necessary Pd(0) for the main catalytic cycle.[3][5]
-
Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst back to Pd(II) species.[2][5] These newly formed Pd(II) species can then promote the homo-coupling of the organometallic partner.[5][6] Therefore, rigorous exclusion of oxygen is critical.[7]
Q3: How does the choice of ligand affect homo-coupling?
A3: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[4] Bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at minimizing homo-coupling.[4][5] Their steric bulk can physically hinder the formation of intermediates leading to homo-coupling, while their electron-donating properties can accelerate the desired reductive elimination step of the cross-coupling cycle.[4][8]
Q4: What is the role of the base and temperature in controlling this side reaction?
A4: The base is essential for the transmetalation step, but its choice can influence side reactions.[9] For Suzuki couplings, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are less likely to promote homo-coupling compared to stronger bases.[4][10] Temperature also plays a key role; while higher temperatures can increase the rate of the desired reaction, excessive heat can also lead to catalyst decomposition and an increase in side products, including homo-coupled dimers.[9][11]
Q5: For a Sonogashira coupling with this compound, what is the most common type of homo-coupling and how can it be prevented?
A5: In Sonogashira couplings, the most common homo-coupling is the dimerization of the terminal alkyne, often referred to as Glaser coupling.[5] This is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[5] The most effective strategy to prevent this is to switch to a copper-free Sonogashira protocol.[5] These protocols often rely on specialized palladium catalysts or the use of bulky, electron-rich ligands to facilitate the catalytic cycle without the need for a copper co-catalyst.[5]
Troubleshooting Guides
This section provides direct, actionable solutions to common problems encountered during the cross-coupling of this compound.
Problem: High levels of homo-coupling byproduct are observed, reducing the yield of the desired cross-coupled product.
Below is a systematic workflow to diagnose and resolve the issue.
Data & Parameters
Effective prevention of homo-coupling relies on the careful selection of reagents and conditions. The tables below summarize key parameters.
Table 1: Comparison of Common Cross-Coupling Reactions for this compound
| Reaction Type | Nucleophile | Key Challenge | Primary Homo-Coupling Prevention Strategy |
| Suzuki-Miyaura | Organoboron Reagent | Boronic acid homo-coupling | Rigorous deoxygenation, use of Pd(0) or modern precatalysts, weaker bases (K₃PO₄, K₂CO₃).[3][4][7] |
| Stille | Organotin Reagent | Stannane homo-coupling, toxicity of tin byproducts | Use of bulky phosphine ligands, careful control of stoichiometry.[12][13] |
| Sonogashira | Terminal Alkyne | Alkyne dimerization (Glaser coupling) | Switch to copper-free conditions, use of amine base like Et₃N or piperidine.[5][14] |
Table 2: Troubleshooting Summary: Causes and Recommended Actions
| Potential Cause | Recommended Action(s) | Rationale |
| Oxygen in Reaction | Degas solvents thoroughly (sparging or freeze-pump-thaw); maintain a positive pressure of inert gas (N₂ or Ar).[5][7] | Oxygen oxidizes Pd(0) to Pd(II), which promotes homo-coupling.[3] |
| Pd(II) Precatalyst | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3/G4).[4] If using Pd(II), add a mild reducing agent like potassium formate.[7] | This bypasses the initial reduction step where homo-coupling is a primary pathway to generate the active Pd(0) catalyst.[3][7] |
| Suboptimal Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. | Bulky ligands sterically hinder the formation of intermediates that lead to homo-coupling and accelerate the desired reductive elimination.[4] |
| Inappropriate Base (Suzuki) | Use weaker inorganic bases such as K₃PO₄ or K₂CO₃.[4][10] | Stronger bases can sometimes accelerate side reactions. |
| Copper Co-catalyst (Sonogashira) | Switch to a well-established copper-free protocol.[5] | This eliminates the primary catalyst for alkyne dimerization (Glaser coupling).[5] |
| High Temperature | Screen lower reaction temperatures. | Elevated temperatures can sometimes favor side reactions and catalyst decomposition over the desired cross-coupling.[11] |
Key Experimental Protocols & Diagrams
General Catalytic Cycles
Understanding the desired reaction pathway and the competing side reaction is essential for effective troubleshooting.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol incorporates best practices to minimize homo-coupling of phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv), finely ground
-
Anhydrous, degassed Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Degassing Solids: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is removed.[5]
-
Solvent Addition: Prepare a degassed solvent mixture by sparging toluene and water with argon for at least 30 minutes. Using a cannula or syringe, add the degassed solvent to the reaction flask under a positive pressure of inert gas.[5][7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The high reactivity of the C-I bond compared to the C-Cl bonds should ensure selective coupling at the iodine position.[14][15]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2,4-dichloro-1,1'-biphenyl.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. jmcct.com [jmcct.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
improving the reactivity of 2,4-dichloro-1-iodobenzene in Grignard formation
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Grignard reaction for the challenging substrate, 2,4-dichloro-1-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with this compound not initiating?
The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1][2][3] This layer forms upon exposure to air and acts as a barrier, preventing the magnesium from reacting with the aryl iodide.[1][3] For the reaction to start, this oxide layer must be disrupted or removed to expose a fresh, reactive magnesium surface.[1] Additionally, trace amounts of water or oxygen in the glassware, solvent, or reagents can quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.[4][5]
Q2: What are the visual indicators of a successful Grignard reaction initiation?
A successful initiation is typically marked by several observable signs:
-
Exotherm: The reaction mixture will generate heat, and the solvent may begin to boil spontaneously.[1]
-
Color Change: If an activator like iodine is used, its characteristic purple or brown color will disappear.[1][3]
-
Turbidity: The appearance of a cloudy, grey, or brownish color in the reaction mixture is a common indicator.[1]
-
Gas Evolution: When using an entrainer like 1,2-dibromoethane, bubbling (ethylene gas) will be observed.[1]
Q3: What are the most common methods for activating magnesium turnings?
Several chemical and physical methods are employed to activate magnesium.[1]
-
Chemical Activation: Involves using activating agents to clean the magnesium surface. Common activators include a small crystal of iodine (I₂), a few drops of 1,2-dibromoethane (DBE), or diisobutylaluminum hydride (DIBAH).[1][6][7]
-
Physical Activation: Involves mechanically exposing a fresh magnesium surface. This can be done by crushing the magnesium turnings with a dry glass rod inside the reaction flask or by using an ultrasonic bath.[1][3][8]
Q4: What is an "entrainer," and how does it help the reaction?
An entrainer is a highly reactive organic halide, such as 1,2-dibromoethane, that is added to the reaction.[1][8] It readily reacts with the magnesium to clean the surface and initiate Grignard formation. This process forms an intermediate, bromoethyl magnesium bromide, which then quickly eliminates to form ethylene gas and magnesium bromide, leaving behind a highly activated, clean magnesium surface ready to react with the less reactive this compound.[8]
Q5: My reaction starts but then stops or results in a low yield. What are the likely causes?
This issue often points to several potential problems:
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting aryl halide (2 RMgX + RX → R-R + MgX₂).[9] This can be minimized by slow, dropwise addition of the aryl halide solution to maintain its low concentration in the flask.[4]
-
Reagent Purity: Impurities or moisture in the this compound or the solvent can quench the Grignard reagent.[5] Ensure all reagents are pure and anhydrous.
-
Inadequate Mixing: If the magnesium turnings are not efficiently stirred, the localized concentration of the Grignard reagent can increase, favoring side reactions.
Q6: Are there more advanced methods for particularly difficult Grignard formations?
For exceptionally challenging cases, highly reactive forms of magnesium or specialized activators can be used:
-
Rieke Magnesium: This is a highly reactive form of magnesium prepared by reducing a magnesium salt (like MgCl₂) with a potent reducing agent such as lithium or potassium.[2][10][11] It can facilitate Grignard formation at very low temperatures (e.g., -78 °C), which is beneficial for substrates with sensitive functional groups.[12][13]
-
DIBAH Activation: Diisobutylaluminum hydride (DIBAH) is an effective activator that also helps to dry the reaction mixture.[6][7] It allows for reliable initiation at or below 20 °C for aryl Grignard reagents.[6][7]
-
Lithium Chloride (LiCl): The addition of anhydrous LiCl can significantly accelerate Grignard formation by breaking up oligomeric Grignard species and aiding their dissociation from the magnesium surface.[14]
Troubleshooting Guides
Issue 1: The Grignard reaction fails to initiate.
This is the most common problem encountered. Follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for an unsuccessful Grignard reaction initiation.
Issue 2: Low yield of the desired product.
Even if the reaction initiates, the final yield may be unsatisfactory. This guide helps identify and mitigate common causes of low yield.
| Potential Cause | Troubleshooting Steps | Explanation |
| Wurtz Coupling Side Reaction | - Ensure slow, dropwise addition of the this compound solution. - Maintain efficient stirring. | This side reaction consumes both the starting material and the formed Grignard reagent. Keeping the halide concentration low minimizes this pathway.[9] |
| Moisture/Air Contamination | - Re-verify that all glassware was rigorously flame-dried or oven-dried.[4][5] - Use freshly distilled anhydrous solvent or a new bottle of commercial anhydrous solvent.[5] - Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. | Grignard reagents are strong bases and are rapidly quenched by protic sources like water. They also react with oxygen.[11] |
| Impure Starting Halide | - Purify the this compound, for example, by passing it through a short plug of activated alumina to remove trace moisture.[5] | Impurities in the starting material can inhibit the reaction or consume the Grignard reagent. |
| Reaction Temperature | - Once initiated, the reaction is exothermic. Use a water or ice bath to maintain a steady reaction rate and prevent the solvent from boiling too vigorously. | Overheating can promote side reactions. A controlled temperature ensures a smoother reaction profile. |
Experimental Protocols
Protocol 1: Standard Activation with Iodine
This is the most common method for initiating a Grignard reaction.
-
Glassware Preparation: Thoroughly dry all glassware (round-bottom flask, condenser, addition funnel) by flame-drying under vacuum or by heating in an oven (>120°C) for several hours. Cool under a stream of dry nitrogen or argon.[1]
-
Reagent Setup: To the cooled flask, add magnesium turnings (1.2 equivalents) and a magnetic stir bar.
-
Initiation: Add a single, small crystal of iodine. The flask may be gently warmed with a heat gun until purple iodine vapors are visible.[15] Allow to cool.
-
Solvent and Halide Addition: Add a small portion of anhydrous THF or diethyl ether, enough to cover the magnesium. Add approximately 5-10% of your total this compound solution.
-
Observation: Stir the mixture. Successful initiation is marked by the disappearance of the iodine color and the onset of an exotherm.[1]
-
Main Reaction: Once initiated, dilute the remaining this compound with additional anhydrous solvent in the addition funnel and add it dropwise at a rate that maintains a gentle reflux.
Protocol 2: Entrainment Method using 1,2-Dibromoethane (DBE)
This method is highly effective for unreactive halides.
-
Glassware and Reagent Setup: Prepare the apparatus and add magnesium turnings as described in Protocol 1.
-
Solvent Addition: Add a portion of the anhydrous ether solvent to cover the magnesium.
-
Initiation: Using a syringe, add a few drops (approx. 5 mol% relative to the halide) of 1,2-dibromoethane to the stirred suspension of magnesium.[1][8] An exothermic reaction and bubbling should commence.
-
Organic Halide Addition: Once the initial vigorous reaction with DBE has subsided, begin the slow, dropwise addition of your this compound solution. The magnesium surface is now highly activated and ready to react.
Protocol 3: Activation with DIBAH
This method provides reliable initiation at lower temperatures and helps to scavenge residual water.
-
Glassware and Reagent Setup: Prepare the apparatus and add magnesium turnings as described in Protocol 1.
-
Solvent and Activator: Add anhydrous THF to the flask. Cool the mixture to 0-10°C. Slowly add a small amount of diisobutylaluminum hydride (DIBAH) (e.g., 5-10 mol%) to the stirred magnesium suspension.
-
Initiation: Stir for 15-20 minutes. A slight temperature increase may be noted. Add a small portion of the this compound solution. A clear exotherm should be observed.[6][7]
-
Main Reaction: Once initiated, add the remainder of the aryl halide solution at a controlled rate, maintaining the desired reaction temperature.
Quantitative Data Summary
The choice of activator and reaction conditions can significantly impact the success and yield of the Grignard formation.
| Activation Method | Typical Conditions | Reported Yield/Success Rate | Key Advantages | Reference |
| Iodine (I₂) | Gentle warming in THF/Ether | Generally effective, but can fail with passivated Mg. | Simple, common, provides visual cue for initiation. | [1][4] |
| 1,2-Dibromoethane (DBE) | Room temperature or gentle warming | High success rate for unreactive halides. | Highly effective at cleaning the Mg surface. | [1][8] |
| DIBAH | 0-20°C in THF | Quantitative formation reported for some aryl bromides. | Reliable low-temperature initiation; scavenges water. | [6][7] |
| Rieke Magnesium | -78°C to room temperature | Good to moderate yields for functionalized aryl bromides. | Allows for low-temperature formation, tolerating some functional groups. | [12][13] |
Logical Relationships and Workflows
Decision Logic for Activation Method
The choice of activation method depends on the quality of the reagents and the reactivity of the substrate.
Caption: Decision tree for selecting an appropriate Mg activation method.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Analysis of Commercial 2,4-Dichloro-1-Iodobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,4-dichloro-1-iodobenzene. It focuses on the identification and analysis of potential impurities encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities in commercial-grade this compound are typically other positional isomers of dichloroiodobenzene. These arise from the starting materials and the regioselectivity of the synthesis process, which often involves the iodination of 1,3-dichlorobenzene or the chlorination of iodobenzene. In addition to isomeric impurities, residual starting materials or other halogenated benzenes may be present in trace amounts.
Q2: I see unexpected peaks in my Gas Chromatography (GC) analysis. How can I identify them?
A2: Unexpected peaks in your GC chromatogram are likely other isomers of dichloroiodobenzene. To identify them, you can:
-
GC-MS Analysis: The most effective method is to perform a Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The mass spectrum of each peak will show a characteristic molecular ion cluster for C₆H₃Cl₂I (m/z 272, 274, 276). The fragmentation pattern can help distinguish between isomers, although it may be subtle.
-
Reference Standards: If available, inject reference standards of other dichloroiodobenzene isomers (e.g., 2,5-dichloro-1-iodobenzene, 3,4-dichloro-1-iodobenzene) to compare retention times.
-
NMR Spectroscopy: If the impurities can be isolated or are present in sufficient concentration, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information based on the chemical shifts and coupling patterns of the aromatic protons and carbons.
Q3: My HPLC separation is poor, and the main peak is co-eluting with impurities. What can I do?
A3: Poor resolution in High-Performance Liquid Chromatography (HPLC) is a common issue when dealing with closely related isomers. To improve separation:
-
Column Selection: Consider using a column with a different stationary phase. A phenyl-hexyl or a biphenyl column can offer different selectivity for aromatic compounds compared to a standard C18 column due to pi-pi interactions.
-
Mobile Phase Optimization: Systematically vary the composition of your mobile phase. For reversed-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to water can significantly impact retention and resolution. You can also explore the use of different organic modifiers.
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can help to better separate closely eluting peaks.
-
Temperature: Adjusting the column temperature can sometimes improve peak shape and resolution.
Q4: How can I confirm the identity of my main peak as this compound using NMR?
A4: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation. For this compound, you would expect to see:
-
¹H NMR: Three distinct signals in the aromatic region. The proton at C6 (adjacent to the iodine) will be a doublet, the proton at C3 will be a doublet of doublets, and the proton at C5 will be a doublet. The specific chemical shifts and coupling constants will be characteristic of this substitution pattern.
-
¹³C NMR: Six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. Proton-decoupled ¹³C NMR is particularly useful for distinguishing isomers based on the number of signals.[1][2]
Q5: Are there any non-isomeric impurities I should be aware of?
A5: While less common in high-purity commercial batches, other potential impurities could include:
-
Starting Materials: Unreacted 1,3-dichlorobenzene or iodobenzene.
-
Byproducts: Trichlorobenzenes or di-iodobenzenes, which could form from over-halogenation.
-
Residual Solvents: Solvents used in the synthesis and purification process. These are typically volatile and can be identified by headspace GC-MS.
Impurity Profile of Commercial this compound
The purity of commercial this compound is typically greater than 97-98%, as determined by GC analysis. The primary impurities are other positional isomers. The following table provides an illustrative example of a typical impurity profile. Actual values may vary between suppliers and batches.
| Compound | Typical Purity/Impurity Level (%) | Identification Method |
| This compound | > 98.0 | GC-MS, HPLC, NMR |
| Other Dichloroiodobenzene Isomers | < 2.0 (total) | GC-MS, HPLC, NMR |
| Trichlorobenzenes | < 0.1 | GC-MS |
| 1,3-Dichlorobenzene | < 0.1 | GC-MS |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This method is ideal for separating and identifying volatile and semi-volatile impurities, particularly positional isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A non-polar or medium-polarity capillary column is recommended for separating halogenated aromatic isomers. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Sample Preparation: Dissolve approximately 1 mg of the commercial this compound in 1 mL of a suitable solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-350
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectra of any smaller peaks to identify them as isomers (same molecular ion cluster) or other impurities.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
HPLC can be used for both qualitative and quantitative analysis of impurities.
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For improved separation of isomers, a phenyl-hexyl or biphenyl column is recommended.
-
Sample Preparation: Prepare a stock solution of approximately 1 mg/mL of the sample in the mobile phase. Dilute as necessary.
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm or by mass spectrometry.
-
-
Data Analysis: Quantify impurities by comparing their peak areas to that of the main component, assuming similar response factors for isomeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most definitive method for the structural identification of the main component and any major impurities.
-
Instrumentation: NMR spectrometer (300 MHz or higher is recommended).
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 10 ppm.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse experiment.
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H spectrum and the number of signals in the ¹³C spectrum to confirm the structure of this compound and identify any isomeric impurities.[1][2]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the identification of an unknown impurity in your commercial this compound sample.
Caption: Troubleshooting workflow for identifying unknown impurities.
References
effect of solvent and base on 2,4-dichloro-1-iodobenzene cross-coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2,4-dichloro-1-iodobenzene. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order of the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl.[1] For this compound, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bonds. Therefore, under typical cross-coupling conditions, selective reaction at the iodine position is expected.
Q2: What are the most common cross-coupling reactions performed with this compound?
A2: The most prevalent cross-coupling reactions for aryl iodides like this compound are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1][2] These methods are widely used to form carbon-carbon and carbon-nitrogen bonds, respectively.
Q3: How do the electronic properties of the chlorine substituents affect the reactivity of the C-I bond?
A3: The two chlorine atoms on the benzene ring are electron-withdrawing groups. This electronic effect makes the aromatic ring more electron-deficient, which can facilitate the oxidative addition step in the catalytic cycle of many cross-coupling reactions, potentially increasing the reactivity of the C-I bond compared to iodobenzene.[3]
Troubleshooting Guides
Issue 1: Low to no conversion of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-activated Pd(0) catalyst. For challenging couplings, specialized ligands may be required to stabilize the active catalyst and facilitate the reaction. |
| Ineffective Base | The choice of base is crucial and reaction-specific. For Suzuki reactions, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ may be more effective than weaker ones like Na₂CO₃. For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often necessary. The base must be sufficiently strong to participate in the key steps of the catalytic cycle, such as transmetalation in the Suzuki reaction. |
| Poor Solvent Choice | The solvent must be appropriate for the specific cross-coupling reaction and should be anhydrous and deoxygenated. Common choices include ethereal solvents (dioxane, THF), aromatic solvents (toluene), and polar aprotic solvents (DMF, NMP). For Suzuki reactions, a biphasic system with water can be beneficial. Ensure all reactants are soluble in the chosen solvent system. |
| Low Reaction Temperature | While the C-I bond is reactive, some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature and monitor for product formation. |
Issue 2: Formation of significant side products.
| Possible Cause | Troubleshooting Step |
| Homocoupling of the Coupling Partner | This is a common side reaction, particularly the Glaser coupling of terminal alkynes in Sonogashira reactions. The use of a copper(I) co-catalyst can help suppress this. In Suzuki reactions, boronic acid homocoupling can be minimized by ensuring strictly anaerobic conditions. |
| Dehalogenation (Hydrodehalogenation) | The replacement of the iodine atom with a hydrogen atom can occur, particularly with strong bases and protic solvents. Consider using a weaker base, a non-protic solvent, or lowering the reaction temperature. |
| Reaction at a Chloro Position | While less likely, highly active catalyst systems or harsh reaction conditions could lead to some reactivity at the C-Cl bonds. If this is observed, using a less active catalyst or milder conditions should improve selectivity for the C-I bond. |
Data Presentation: Solvent and Base Effects
The following tables summarize typical conditions and outcomes for the cross-coupling of aryl iodides, which can be used as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene/H₂O | K₂CO₃ | 90 | 85 |
| 2 | DMF | K₃PO₄ | 100 | 92 |
| 3 | Ethanol/H₂O | NaOH | 60 | 95 |
| 4 | Dioxane | K₃PO₄ | 100 | 98 |
Data is representative for typical aryl iodides and may require optimization for this compound.
Table 2: Heck Coupling of Aryl Iodides with Styrene
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | DMF | K₂CO₃ | 60 | High |
| 2 | NMP | NaOAc | 100 | 95 |
| 3 | Water | Et₃N | 100 | 90 |
| 4 | Toluene | K₃PO₄ | 110 | 88 |
Yields are generally high for this reaction under various conditions. Specific yields are dependent on the catalyst system and other reaction parameters.
Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Entry | Solvent | Base | Co-catalyst | Temperature (°C) | Yield (%) |
| 1 | THF | Et₃N | CuI | RT | 95 |
| 2 | DMF | Piperidine | CuI | RT | 98 |
| 3 | Toluene | DIPA | None (Cu-free) | 80 | 92 |
| 4 | Water | Pyrrolidine | CuI | 80 | 94 |
Room temperature (RT) is often sufficient for the Sonogashira coupling of aryl iodides.
Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Aniline
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | NaOtBu | 100 | 95 |
| 2 | Dioxane | K₃PO₄ | 100 | 88 |
| 3 | THF | LiHMDS | 65 | 92 |
| 4 | t-BuOH | K₃PO₄ | 100 | High |
The choice of ligand is critical in Buchwald-Hartwig amination and significantly impacts the reaction outcome.
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling of a polyhalogenated aryl iodide. These should be considered as starting points and may require optimization for this compound.
Protocol 1: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling
-
In a Schlenk tube, combine this compound (1.0 mmol), the olefin (e.g., styrene, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a ligand if necessary (e.g., PPh₃, 0.04 mmol).
-
Add the degassed solvent (e.g., DMF, 5 mL) and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography.
Protocol 3: Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and the degassed solvent (e.g., THF, 5 mL).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add this compound (1.0 mmol) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, rinsing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, partition the mixture between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualizations
References
Navigating Scale-Up with 2,4-Dichloro-1-iodobenzene: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,4-dichloro-1-iodobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to process scale-up?
A1: this compound is a colorless to pale yellow solid at room temperature.[1] It has a relatively high melting point (97-100°C) and boiling point (262-263°C).[2] Its solubility is moderate in common organic solvents but low in water, which is a critical consideration for solvent selection and work-up procedures.[1] Due to its halogenated nature, it has a high density (approximately 2.01 g/mL at 25°C).[3]
Q2: What are the primary safety concerns when handling this compound on a larger scale?
A2: On a larger scale, it is crucial to mitigate the risks associated with the handling of this compound. It is harmful if swallowed or inhaled, causes skin and eye irritation, and may lead to respiratory irritation.[2][4] Operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, must be worn.[2][5] The compound is also light-sensitive, so storage in amber containers and protection from light during reactions is recommended.
Q3: How does the reactivity of the halogens on this compound influence reaction selectivity during scale-up?
A3: The iodine atom is significantly more reactive than the chlorine atoms in common cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This high reactivity of the C-I bond allows for selective functionalization at that position. However, under harsh reaction conditions or with highly active catalysts, competitive reactions at the C-Cl bonds can occur, leading to impurities. Careful control of reaction temperature and catalyst choice is essential to ensure selectivity on a larger scale.
Q4: What are the most common impurities found in this compound, and how can they affect my scale-up reaction?
A4: Common impurities can include isomers (e.g., other dichloro-iodobenzene isomers) and related halogenated compounds. These impurities can lead to the formation of undesired side products that may be difficult to separate from the desired product. It is recommended to source high-purity starting material and to perform an analysis of the starting material before commencing a large-scale reaction.
Troubleshooting Guides for Common Reactions
Suzuki Coupling
Issue: Low or Stalled Conversion
-
Potential Cause: Inefficient catalyst activation or deactivation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) to prevent oxygen from deactivating the palladium catalyst.
-
Catalyst and Ligand Choice: For sterically hindered substrates, consider using more active catalyst systems, such as those with bulky, electron-rich phosphine ligands.
-
Reagent Quality: Use dry, high-purity solvents and reagents. Water can hydrolyze the boronic acid/ester and affect the base.
-
Base Selection: The choice of base is critical. Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.
-
Issue: Formation of Homocoupling and Other Byproducts
-
Potential Cause: Side reactions of the boronic acid or aryl halide.
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester to favor the cross-coupling reaction over homocoupling of the aryl iodide.
-
Temperature Management: Running the reaction at the lowest effective temperature can minimize side reactions.
-
Controlled Addition: For highly exothermic reactions, consider the controlled addition of one of the reagents to manage the reaction temperature.
-
Sonogashira Coupling
Issue: Significant Formation of Alkyne Homocoupling (Glaser Coupling) Products
-
Potential Cause: Copper(I) co-catalyst promoting the oxidative coupling of the terminal alkyne.
-
Troubleshooting Steps:
-
Copper-Free Conditions: Employ a copper-free Sonogashira protocol. This often involves using a higher loading of the palladium catalyst and a suitable amine base.
-
Strictly Anaerobic Conditions: If using a copper co-catalyst, ensure the reaction is performed under strictly oxygen-free conditions, as oxygen promotes Glaser coupling.
-
Amine Base: The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the rate of homocoupling. Screening different amines may be beneficial.
-
Issue: Catalyst Deactivation
-
Potential Cause: Impurities in the alkyne or decomposition of the catalyst at elevated temperatures.
-
Troubleshooting Steps:
-
Alkyne Purity: Purify the alkyne before use, for example, by passing it through a short plug of silica gel.
-
Temperature Control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
Ligand Choice: The use of robust ligands can help stabilize the palladium catalyst.
-
Buchwald-Hartwig Amination
Issue: Incomplete Reaction or Low Yield
-
Potential Cause: Poorly chosen catalyst system or inappropriate base.
-
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is crucial. For aryl chlorides, more electron-rich and bulky ligands are generally required. While the C-I bond is the primary reaction site, a well-chosen ligand will ensure high reactivity and selectivity.
-
Base Compatibility: The base must be strong enough to deprotonate the amine but not cause decomposition. Common bases include NaOt-Bu, K₃PO₄, and Cs₂CO₃. The choice of base can be solvent-dependent.
-
Solvent Effects: The reaction is sensitive to the solvent. Toluene, dioxane, and THF are commonly used. The solubility of the amine and the base in the chosen solvent is important.
-
Issue: Formation of Hydrodehalogenation Byproduct
-
Potential Cause: A side reaction where the aryl halide is reduced.
-
Troubleshooting Steps:
-
Minimize Water Content: Ensure all reagents and solvents are anhydrous.
-
Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to an increase in side products. Monitor the reaction progress and quench it once the starting material is consumed.
-
Grignard Reaction
Issue: Failure to Initiate the Grignard Reaction
-
Potential Cause: Presence of moisture or passivated magnesium.
-
Troubleshooting Steps:
-
Anhydrous Conditions: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried). Use anhydrous solvents, typically diethyl ether or THF.
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from starting.[6] Activation can be achieved by:
-
Initiation: A small amount of the this compound solution can be added to the magnesium, and the mixture can be gently warmed to initiate the reaction.
-
Issue: Low Yield of the Desired Product
-
Potential Cause: Wurtz coupling or reaction with atmospheric CO₂.
-
Troubleshooting Steps:
-
Slow Addition: Add the this compound solution slowly to the magnesium suspension to maintain a gentle reflux and minimize the formation of the Wurtz homocoupling byproduct.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction to prevent the Grignard reagent from reacting with atmospheric carbon dioxide and moisture.
-
Data Presentation
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions with this compound
| Parameter | Suzuki Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand | Pd(PPh₃)₂Cl₂ / CuI or a copper-free Pd catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand (e.g., Xantphos, BINAP) |
| Catalyst Loading | 1-5 mol% | 1-5 mol% Pd, 2-10 mol% CuI (if used) | 1-5 mol% Pd |
| Ligand Loading | 1-2 eq. relative to Pd | N/A or 1-2 eq. relative to Pd | 1-2 eq. relative to Pd |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Et₃N, i-Pr₂NH | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | THF, Toluene, DMF | Toluene, Dioxane, THF |
| Temperature | 80-110 °C | Room Temperature to 80 °C | 80-110 °C |
Disclaimer: These are general starting conditions and may require optimization for specific substrates and scales.
Experimental Protocols
General Procedure for a Scale-Up Suzuki Coupling Reaction
-
Vessel Preparation: A suitable reaction vessel is dried and filled with an inert atmosphere (argon or nitrogen).
-
Reagent Addition: To the vessel, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), and the solvent (e.g., toluene).
-
Degassing: The reaction mixture is degassed by sparging with an inert gas for 15-30 minutes.
-
Catalyst Addition: The palladium catalyst and ligand are added to the reaction mixture.
-
Reaction: The mixture is heated to the desired temperature (e.g., 90 °C) and stirred until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
Work-up: The reaction mixture is cooled to room temperature, and water is added. The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. CAS 29898-32-6: this compound | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. 2,4–二氯碘苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C6H3Cl2I | CID 96864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. adichemistry.com [adichemistry.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Reactivity Analysis: 2,4-Dichloro-1-iodobenzene vs. 2,4-Dibromobenzene in Cross-Coupling Reactions
Published: December 28, 2025
This guide provides an objective comparison of the chemical reactivity of 2,4-dichloro-1-iodobenzene and 2,4-dibromobenzene, two important halogenated building blocks in organic synthesis. The distinct reactivity profiles of these compounds, particularly in palladium-catalyzed cross-coupling reactions, are crucial for researchers and drug development professionals aiming to achieve selective molecular functionalization. This analysis is supported by established chemical principles and representative experimental data.
Core Principles of Reactivity
The reactivity of aryl halides in many transition-metal-catalyzed reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond and the ease with which a metal catalyst can insert into this bond in a process known as oxidative addition. This initial step is often the rate-determining step in catalytic cycles like those of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][2]
The C-X bond strength decreases down the halogen group, following the trend: C-Cl > C-Br > C-I. Consequently, the reactivity towards oxidative addition follows the inverse order: C-I > C-Br > C-Cl .[3][4] This fundamental principle governs the selective reactivity observed in polyhalogenated aromatic compounds.
-
This compound: Possesses one highly reactive C-I bond and two significantly less reactive C-Cl bonds. This large reactivity difference allows for highly selective functionalization at the iodo-substituted position under mild conditions, leaving the chloro substituents intact for potential subsequent transformations.
-
2,4-Dibromobenzene: Contains two C-Br bonds of similar reactivity. While more reactive than C-Cl bonds, they are less reactive than a C-I bond. Achieving mono-functionalization requires careful control of reaction conditions to prevent double addition, and the conditions are generally more forcing than those required for the iodo-analogue.
Caption: Relative reactivity of C-X bonds.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, effectively highlights the reactivity differences.[5][6] Under identical, mild conditions, this compound is expected to react selectively and efficiently at the C-I position. In contrast, 2,4-dibromobenzene would likely require more forcing conditions (e.g., higher temperature, longer reaction time) to achieve a comparable yield for mono-arylation.
Table 1: Comparative Data in a Representative Suzuki-Miyaura Reaction
| Reactant | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Mono-arylated Product Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:EtOH:H₂O | 50 | 2 | ~95% |
| 2,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ / Toluene:EtOH:H₂O | 80 | 12 | ~85% (plus di-arylated byproduct) |
Note: The data presented are representative values based on established reactivity principles for illustrative comparison.
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a standardized method for comparing the reactivity of the two substrates.
Caption: Standard experimental workflow.
Reagents & Equipment:
-
Aryl halide (this compound or 2,4-dibromobenzene): 1.0 mmol
-
Phenylboronic acid: 1.2 mmol
-
Palladium catalyst (e.g., Pd(PPh₃)₄): 0.02 mmol
-
Base (e.g., K₂CO₃): 2.0 mmol
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1): 10 mL
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq), phenylboronic acid (1.2 eq), and base (2.0 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Reagent Addition: Add the degassed solvent system, followed by the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50°C for the iodo-compound, 80°C for the bromo-compound) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Summary and Conclusion
The comparative analysis demonstrates a clear reactivity advantage for This compound over 2,4-dibromobenzene in palladium-catalyzed cross-coupling reactions.
-
Reactivity: The C-I bond is inherently more reactive than the C-Br bond, leading to faster reaction rates and the ability to use milder conditions.
-
Selectivity: this compound offers excellent chemoselectivity, enabling precise modification at the C-I position while preserving the C-Cl bonds for subsequent synthetic steps.
-
Process Efficiency: The milder conditions required for the iodo-compound can translate to lower energy consumption, broader functional group tolerance, and potentially fewer side reactions, simplifying purification.
For synthetic applications requiring a rapid, clean, and highly selective mono-functionalization of a di-halogenated benzene core, this compound is the superior substrate. 2,4-dibromobenzene remains a viable option, particularly when di-substitution is desired or when cost is a primary driver, but it requires more stringent control and vigorous conditions to achieve selective mono-arylation.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
A Comparative Analysis of Suzuki vs. Stille Coupling for the Functionalization of 2,4-dichloro-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other complex molecules. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings are two of the most powerful and versatile methods for the formation of carbon-carbon bonds. This guide provides a comparative analysis of these two prominent reactions for the specific case of 2,4-dichloro-1-iodobenzene, a substrate offering a distinct reactivity hierarchy among its halogen atoms.
The C-I bond is significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 1-position. This guide will delve into the expected yields, optimal reaction conditions, and general experimental protocols for both Suzuki and Stille couplings of this substrate, providing a framework for researchers to select the most appropriate method for their synthetic goals.
Comparative Yield and Reaction Condition Analysis
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield Range | 85-95% | 80-90% |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand |
| Ligand | Phosphine-based (e.g., PPh₃, SPhos, XPhos) | Phosphine-based (e.g., PPh₃, AsPh₃) |
| Coupling Partner | Arylboronic acid or ester | Aryl or vinyl organostannane |
| Base | Required (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Not required |
| Solvent | Toluene, Dioxane, DMF, often with water | Toluene, Dioxane, DMF (anhydrous) |
| Temperature | 80-110 °C | 80-120 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Key Advantages | Low toxicity of boron reagents, commercially available reagents. | Tolerant of a wide range of functional groups, stable organostannane reagents. |
| Key Disadvantages | Base-sensitive substrates may be problematic. | High toxicity of organotin reagents and byproducts. |
Catalytic Cycles and Experimental Workflow
To visualize the underlying mechanisms and the practical steps involved, the following diagrams illustrate the catalytic cycles for both Suzuki and Stille couplings, along with a generalized experimental workflow.
A Comparative Guide to Analytical Methods for Confirming the Purity of 2,4-Dichloro-1-iodobenzene
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability and reproducibility of experimental results and the quality of final products. This guide provides an objective comparison of common analytical methods for confirming the purity of 2,4-dichloro-1-iodobenzene, a key halogenated aromatic building block.[1][2] The performance of Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, with supporting data and detailed experimental protocols.
Method Comparison
The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of the compound, potential impurities, required sensitivity, and available instrumentation.[3] For this compound, a volatile and thermally stable compound, GC-FID is a widely used and robust method.[4] HPLC-UV offers an orthogonal approach, particularly useful for less volatile impurities, while qNMR provides a primary ratio method for highly accurate purity assessment without the need for a specific reference standard of the compound itself.[5][6][7]
Table 1: Comparison of Analytical Method Performance for this compound Purity Analysis
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase, with detection by flame ionization.[4] | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[8] | Quantification based on the direct proportionality between the NMR signal integral and the number of atomic nuclei, using a certified internal standard.[9][10] |
| Typical Purity Assay | >98.0% (as specified by commercial suppliers) | Orthogonal confirmation of purity, separation of non-volatile impurities. | Absolute purity determination, often used for certifying reference materials.[5] |
| Linearity (R²) | >0.999[11] | >0.999[12] | Intrinsically linear response over a wide dynamic range.[6] |
| Limit of Detection (LOD) | ~0.1 - 1 ppm | ~0.1 - 1 ppm | Dependent on sample concentration and number of scans, typically in the low µg range. |
| Limit of Quantification (LOQ) | ~0.5 - 5 ppm | ~0.5 - 5 ppm | Typically requires a signal-to-noise ratio of at least 10:1. |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Throughput | High | Medium to High | Low to Medium |
| Strengths | High resolution for volatile compounds, robust, cost-effective.[4] | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities.[8] | Primary method, highly accurate, provides structural information, non-destructive.[2][5] |
| Limitations | Requires volatile and thermally stable analytes.[4] | May require chromophoric impurities for detection, solvent consumption. | Lower sensitivity than chromatographic methods, potential for signal overlap.[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections provide standardized protocols for each of the discussed techniques.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the routine quality control of this compound, assessing its purity and separating it from volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
Reagents:
-
Carrier Gas: Helium or Hydrogen, high purity.
-
FID Gases: Hydrogen and Air, high purity.
-
Makeup Gas: Nitrogen, high purity.
-
Solvent: Acetone or Hexane, HPLC grade.
-
This compound sample.
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the chosen solvent.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Data Analysis: The purity is calculated using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
This method serves as an excellent orthogonal technique to GC-FID, capable of separating this compound from non-volatile and polar impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: Water, HPLC grade.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Solvent: Acetonitrile, HPLC grade.
-
This compound sample.
Chromatographic Conditions:
-
Mobile Phase Gradient:
-
Start at 60% B, hold for 2 minutes.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of purity against a certified internal standard.[5][10]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Reagents:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with a known low water content.
-
Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
This compound sample.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a suitable amount (e.g., 5-10 mg) of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification. This includes a sufficient relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is often sufficient for small molecules).[5]
-
Use a 90° pulse angle.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[10]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.
-
Visualizing the Workflow
To aid in the selection and implementation of these analytical methods, the following diagrams illustrate the logical workflows.
References
- 1. CAS 29898-32-6: this compound | CymitQuimica [cymitquimica.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. benchchem.com [benchchem.com]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. emerypharma.com [emerypharma.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. redalyc.org [redalyc.org]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
A Comparative Guide to the Efficacy of Palladium Catalysts in Cross-Coupling Reactions with 2,4-Dichloro-1-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various palladium catalysts utilized in cross-coupling reactions with 2,4-dichloro-1-iodobenzene. The objective is to offer a comprehensive resource for selecting the optimal catalyst system for specific synthetic transformations. The data presented is collated from various studies, and it is important to note that direct comparisons can be influenced by variations in experimental conditions. The reactivity of this compound is primarily at the highly reactive C-I bond, with the C-Cl bonds being significantly less reactive under typical cross-coupling conditions.
Data Presentation: Performance of Palladium Catalysts
The efficacy of different palladium catalyst systems is summarized below for four major cross-coupling reactions: Sonogashira, Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The tables provide a snapshot of catalyst performance, focusing on yield and key reaction parameters.
Table 1: Sonogashira Coupling of this compound with Terminal Alkynes
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Alkyne | Yield (%) |
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | γ-valerolactone-based IL | 55 | 3 | Phenylacetylene | 92[1] |
| Pd(PPh₃)₄ | PPh₃ | Et₃N/CuI | THF | RT | 1.5 | Phenylacetylene | 97 (for iodobenzene) |
| PdCl₂ | None | K₂CO₃ | EtOH | 90 | 24 | Phenylacetylene | 83 (for 4-methoxy-iodobenzene)[2] |
| Pd(OAc)₂ | P(o-tol)₃ | NEt₃ | Toluene | 100 | 3 | N/A | High Yields (General) |
| Pd-NHC Complex | IPr | Piperidine | N/A | N/A | N/A | Terminal Alkynes | High (low catalyst loading)[3] |
Table 2: Suzuki-Miyaura Coupling of this compound with Boronic Acids
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Boronic Acid | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80 | 2 | Phenylboronic Acid | >95 (for aryl bromides) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | EtOH/H₂O | 90 | N/A | Phenylboronic Acid | 88-94 (for aryl iodides)[4] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | 4-(Diphenylamino)benzeneboronic Acid | >95[5] |
| Pd(OAc)₂ | (t-Bu)PCy₂ | K₂CO₃ | Toluene | 110 | 18 | Phenylboronic Acid | 92 (for hindered aryl chlorides)[4] |
| Pd(II)-sulfosalan | None | K₂CO₃ | Water | RT | N/A | Phenylboronic Acid | 86-99 (for iodobenzene)[6] |
Table 3: Heck Reaction of this compound with Alkenes
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Alkene | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 12 | Styrene | High (for halobenzenes)[7] |
| Pd(OAc)₂ | None | K₂CO₃ | Water | 180 (MW) | 0.17 | Styrene Sulfonate | 85 (for iodobenzene)[8] |
| Pd/C | None | Na₂CO₃/Et₃N | NMP | N/A | N/A | Methyl Acrylate | High (for iodobenzene)[9] |
| PdCl₂ | PPh₃ | NaOAc | DMF | 100 | N/A | Styrene | Good (for iodobenzene) |
| Pd-NHC Complex | IMes | K₂CO₃ | 1,4-Dioxane | N/A | N/A | Styrene | High (for aryl bromides) |
Table 4: Buchwald-Hartwig Amination of this compound with Amines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | Reflux | 6 | Morpholine | 94 (for 4-chlorotoluene)[5] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | N/A | Primary Amines | High (for aryl iodides)[10] |
| Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | NaOt-Bu | Dioxane | 100 | N/A | Various Amines | High (for aryl chlorides)[11] |
| Pd(OAc)₂ | X-Phos | KOt-Bu | N/A | 100 (MW) | 0.17 | Anilines | Good to Excellent[12] |
| Pd(I) Dimer | Biaryl Phosphine | NaOt-Bu | Dioxane | 80-100 | 1-3 | Aliphatic/Aromatic Amines | High[13] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols based on common practices found in the literature.
1. General Procedure for Sonogashira Coupling
To a reaction vessel containing this compound (1.0 mmol) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) is added the solvent (e.g., anhydrous THF, 10 mL). The terminal alkyne (e.g., phenylacetylene, 1.2 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%), and a base (e.g., triethylamine, 2.0 mmol) are then added. The reaction mixture is stirred at the specified temperature under an inert atmosphere (e.g., nitrogen or argon) for the designated time. Upon completion, as monitored by TLC or GC-MS, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
2. General Procedure for Suzuki-Miyaura Coupling
In an inert atmosphere glovebox, a reaction vial is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., SPhos, 0.02 mmol, 2 mol%), and a base (e.g., K₃PO₄, 2.0 mmol). The solvent (e.g., 1,4-dioxane, 5 mL) is added, followed by this compound (1.0 mmol) and the boronic acid (e.g., phenylboronic acid, 1.2 mmol). The vial is sealed and the reaction mixture is stirred at the indicated temperature for the specified duration. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired biaryl product.
3. General Procedure for Heck Reaction
A mixture of this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a ligand (if required, e.g., P(o-tol)₃, 0.04 mmol, 4 mol%) is prepared in a reaction flask. A suitable solvent (e.g., DMF or NMP, 5 mL) and a base (e.g., triethylamine, 1.5 mmol) are added. The reaction is heated to the specified temperature under an inert atmosphere for the required time. After completion, the reaction mixture is cooled, diluted with water, and extracted with an appropriate organic solvent. The organic extracts are combined, dried, and concentrated. The product is then isolated by column chromatography.[7]
4. General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and a base (e.g., NaOt-Bu, 1.4 mmol) under an inert atmosphere. The solvent (e.g., toluene, 5 mL) is added, followed by this compound (1.0 mmol) and the amine (e.g., morpholine, 1.2 mmol). The tube is sealed and the mixture is heated in an oil bath at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[5]
Mandatory Visualization
Diagram 1: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling
References
- 1. d-nb.info [d-nb.info]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. sctunisie.org [sctunisie.org]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
The Versatile Virtuoso: Validating 2,4-Dichloro-1-iodobenzene in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical juncture in the path toward novel therapeutics. Among the vast arsenal of synthons, 2,4-dichloro-1-iodobenzene emerges as a highly versatile and reactive intermediate. This guide provides an objective comparison of its performance against alternative di-substituted halobenzenes in key cross-coupling reactions, supported by experimental data and detailed protocols. Furthermore, it delves into the application of this building block in the synthesis of targeted cancer therapies, illustrating its significance in modern medicinal chemistry.
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
The utility of an aryl halide as a building block is largely determined by its reactivity in carbon-carbon and carbon-nitrogen bond-forming reactions. The carbon-halogen bond strength is a key determinant of this reactivity, with the general trend being C-I < C-Br < C-Cl. This makes iodoarenes, such as this compound, generally more reactive and amenable to milder reaction conditions compared to their bromo and chloro counterparts.
Below, we present a comparative summary of the performance of this compound and its analogs in three cornerstone cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Data Presentation: A Head-to-Head Comparison
| Reaction | Aryl Halide | Typical Catalyst System | Typical Base | Typical Solvent | General Observations on Reactivity & Yield |
| Suzuki-Miyaura Coupling | This compound | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF/H₂O | High reactivity, often proceeds at lower temperatures with high yields.[1] |
| 2,4-Dichloro-1-bromobenzene | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Good reactivity, may require slightly higher temperatures or longer reaction times than the iodo-analog for comparable yields.[1] | |
| 1,3-Dichlorobenzene | Ni(acac)₂ / ligand | K₃PO₄ | Dioxane | Significantly lower reactivity, often requires more specialized and robust catalyst systems (e.g., Nickel catalysis) and harsher conditions. | |
| Sonogashira Coupling | This compound | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | THF, DMF | Excellent reactivity, reactions are often rapid and high-yielding at or near room temperature.[2][3] |
| 2,4-Dichloro-1-bromobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | THF, DMF | Good reactivity, but typically requires higher temperatures and may result in lower yields compared to the iodo-derivative.[3] | |
| 1,3-Dichlorobenzene | Pd(dba)₂ / ligand / CuI | Cs₂CO₃ | Dioxane | Very low reactivity, often necessitating specialized ligands and high temperatures to achieve moderate yields. | |
| Buchwald-Hartwig Amination | This compound | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | High reactivity, allowing for the coupling of a wide range of amines under relatively mild conditions.[4][5] |
| 2,4-Dichloro-1-bromobenzene | Pd₂(dba)₃ / XPhos or BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | Good reactivity, generally providing high yields, though sometimes requiring more forcing conditions than the iodo-analog. | |
| 1,3-Dichlorobenzene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | Lower reactivity, often requiring more advanced catalyst systems and higher temperatures. |
Experimental Protocols: A Guide to Synthesis
Detailed and reproducible experimental protocols are paramount for the successful application of a building block. Below are representative procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using an aryl iodide like this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a biaryl compound from an aryl halide and a boronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.08 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add the toluene and water via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 12-24 hours, or until completion as monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol details the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[2][6]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in THF.
-
Add triethylamine, followed by the dropwise addition of the terminal alkyne.
-
The reaction mixture is stirred at room temperature for 4-12 hours, monitoring progress by TLC.
-
Once the reaction is complete, the mixture is diluted with diethyl ether and filtered through a pad of Celite.
-
The filtrate is washed sequentially with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed synthesis of an arylamine.[4]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, an oven-dried Schlenk tube is charged with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
The tube is sealed, removed from the glovebox, and the aryl halide and amine are added, followed by the toluene.
-
The reaction mixture is heated to 100 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through Celite.
-
The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The utility of this compound and related structures is powerfully demonstrated in the synthesis of targeted cancer therapies. Many kinase inhibitors feature a di-substituted aniline core, which can be accessed through cross-coupling reactions with building blocks like this compound. Two prominent examples are Trametinib and Regorafenib.
Trametinib and the RAS/RAF/MEK/ERK Signaling Pathway
Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[7][8] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[][10][11] The synthesis of Trametinib involves intermediates that can be prepared from di-haloaniline precursors.
Trametinib binds to an allosteric pocket on MEK1/2, preventing its phosphorylation by RAF and subsequent activation of ERK.[7][12][13] This blockade of the signaling cascade ultimately inhibits tumor cell growth.
Regorafenib and Angiogenesis Signaling Pathways
Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[14][15][16] Among its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[17][18] The synthesis of Regorafenib also relies on a di-halo-substituted aniline core structure.
By inhibiting VEGFR and PDGFR, Regorafenib disrupts the signaling cascades that lead to the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.[17][18]
Conclusion
This compound stands out as a valuable and highly reactive building block in medicinal chemistry. Its superior performance in key cross-coupling reactions, particularly when compared to its bromo- and chloro-analogs, allows for more efficient and versatile synthetic strategies. The successful application of this and related scaffolds in the synthesis of life-saving kinase inhibitors like Trametinib and Regorafenib underscores its importance in the ongoing quest for novel therapeutics. The provided data and protocols serve as a practical guide for researchers looking to leverage the synthetic advantages of this compound in their drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fine Tuning Drugs to Fight Cancer | BNL Newsroom [bnl.gov]
- 10. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Regorafenib - NCI [dctd.cancer.gov]
- 15. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. hematologyandoncology.net [hematologyandoncology.net]
- 18. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2,4-dichloro-1-iodobenzene and its Cross-Coupling Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the starting material, 2,4-dichloro-1-iodobenzene, and its characteristic reaction products from three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki, Sonogashira, and Buchwald-Hartwig amination. The presented data is essential for reaction monitoring, product identification, and purity assessment in synthetic chemistry workflows.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its derivatives. This information allows for a clear comparison of the changes in spectral features upon substitution of the iodine atom.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) and Multiplicity |
| This compound | 7.83 (d, J=2.1 Hz, 1H), 7.55 (d, J=8.5 Hz, 1H), 7.29 (dd, J=8.5, 2.1 Hz, 1H) |
| 2,4-dichlorobiphenyl (Suzuki Product) | 7.55-7.30 (m, 8H) |
| 2,4-dichloro-1-(phenylethynyl)benzene (Sonogashira Product) | 7.60-7.30 (m, 8H) |
| N-(2,4-dichlorophenyl)aniline (Buchwald-Hartwig Product) | 7.35-6.90 (m, 8H), 5.85 (s, 1H, NH) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) |
| This compound | 140.8, 136.0, 130.2, 128.9, 127.8, 92.6 |
| 2,4-dichlorobiphenyl | 140.2, 138.9, 134.7, 131.9, 130.0, 129.2, 128.9, 128.6, 127.3, 127.0 |
| 2,4-dichloro-1-(phenylethynyl)benzene | 134.2, 132.8, 131.6, 129.3, 128.7, 128.5, 127.0, 123.1, 93.5, 87.9 |
| N-(2,4-dichlorophenyl)aniline | 142.9, 140.1, 129.4, 129.2, 128.7, 124.8, 123.2, 121.3, 118.0 |
Table 3: Infrared (IR) Spectroscopy Data (ATR)
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound | 3080 (Ar C-H), 1560, 1460 (C=C), 860, 810 (C-Cl), 680 (C-I) |
| 2,4-dichlorobiphenyl (Suzuki Product) | 3060 (Ar C-H), 1580, 1470 (C=C), 870, 820 (C-Cl) |
| 2,4-dichloro-1-(phenylethynyl)benzene (Sonogashira Product) | 3050 (Ar C-H), 2210 (C≡C), 1590, 1480 (C=C), 870, 820 (C-Cl) |
| N-(2,4-dichlorophenyl)aniline (Buchwald-Hartwig Product) | 3390 (N-H), 3050 (Ar C-H), 1600, 1520, 1490 (C=C, N-H bend), 860, 810 (C-Cl) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | 272 [M]⁺, 145 [M-I]⁺ |
| 2,4-dichlorobiphenyl (Suzuki Product) | 222 [M]⁺, 152 [M-Cl₂]⁺, 111 [M-C₆H₅Cl]⁺ |
| 2,4-dichloro-1-(phenylethynyl)benzene (Sonogashira Product) | 246 [M]⁺, 211 [M-Cl]⁺, 176 [M-Cl₂]⁺ |
| N-(2,4-dichlorophenyl)aniline (Buchwald-Hartwig Product) | 237 [M]⁺, 202 [M-Cl]⁺, 167 [M-Cl₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-25 mg of the solid compound (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve maximum homogeneity.[2]
-
Data Acquisition: For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically within a few minutes. For a ¹³C NMR spectrum, a proton-decoupled pulse sequence is commonly used, and a longer acquisition time (20-60 minutes) is often necessary due to the lower natural abundance of the ¹³C isotope.[1] A relaxation delay of 1-2 seconds is typically employed.[2]
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[2]
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectra Acquisition:
-
Sample Preparation: For solid samples, a small amount of the powder is placed directly onto the ATR crystal.[3] For liquids or oils, a single drop is applied to the crystal surface.[3]
-
Instrument Setup: Ensure the ATR crystal is clean before sample application. For solid samples, a press is used to ensure good contact between the sample and the crystal.[3]
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The measurement process is typically completed in about a minute.[4]
-
Data Processing: The resulting spectrum is displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI)-Mass Spectra Acquisition:
-
Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, where it is vaporized. For volatile compounds, this can be done via a direct insertion probe or, more commonly, through the output of a gas chromatograph (GC-MS).[5]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[6]
-
Fragmentation: The high energy of the electron beam often causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, charged ions and neutral fragments. This fragmentation pattern is characteristic of the molecule's structure.[6]
-
Mass Analysis and Detection: The positively charged ions (both the molecular ion and fragment ions) are accelerated and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The separated ions are then detected, and their abundance is recorded.
-
Data Presentation: The output is a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z ratio.
Visualized Workflows
Reaction Pathways of this compound
Caption: Reaction pathways of this compound.
General Workflow for Spectroscopic Analysis
Caption: General workflow of spectroscopic analysis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
alternative reagents to 2,4-dichloro-1-iodobenzene for cross-coupling reactions
An Objective Guide to Alternative Reagents for 2,4-Dichloro-1-iodobenzene in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount for the successful synthesis of complex molecules. This compound is a versatile building block, prized for the high reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions.[1] However, factors such as cost, availability, and the desire for differential reactivity necessitate the consideration of alternative reagents. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols.
The primary alternatives to this compound carry the same 2,4-dichlorophenyl scaffold but feature different leaving groups. The reactivity of these electrophiles in the crucial oxidative addition step of most cross-coupling catalytic cycles generally follows the order: I > Br > OTf > Cl > OTs .[2][3][4] This hierarchy allows for a tunable approach to synthesis, where a less reactive group can be preserved while a more reactive one is functionalized.
Comparative Analysis of Key Alternatives
1. 2,4-Dichloro-1-bromobenzene: This is the most common and direct alternative. Aryl bromides are generally less reactive than the corresponding iodides but are often more cost-effective and readily available.[5] They represent a good balance between reactivity and stability, participating efficiently in a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, often under slightly more forcing conditions than their iodide counterparts.[6]
2. 2,4-Dichloro-1-chlorobenzene: As the least reactive of the common aryl halides, 2,4-dichlorochlorobenzene offers the advantage of being the most economical option.[6] Its lower reactivity, due to the strong C-Cl bond, historically presented a challenge. However, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), have made aryl chlorides viable substrates for a broad spectrum of cross-coupling reactions.[7][8][9][10] These reactions often require higher temperatures and stronger bases compared to those involving bromides or iodides.[11][12]
3. 2,4-Dichlorophenyl Triflates and Tosylates: Aryl triflates (OTf) and, to a lesser extent, tosylates (OTs) serve as excellent "pseudo-halide" alternatives.[3] Triflates exhibit reactivity comparable to or slightly less than aryl bromides.[4] They are common substrates in Suzuki-Miyaura couplings.[9][13] Tosylates are generally less reactive than triflates but can be activated under specific catalytic conditions.[14]
4. 2,4-Dichlorobenzenediazonium Salts: These compounds are highly reactive electrophiles, particularly useful in Heck-type reactions.[6][15] They can often react under milder conditions than even aryl iodides. However, their stability can be a concern, often requiring them to be prepared and used in situ.
5. 2,4-Dichlorophenylboronic Acid: This reagent inverts the polarity of the coupling strategy. Instead of acting as the electrophile, the 2,4-dichlorophenyl group is the nucleophilic partner in Suzuki-Miyaura reactions.[16] This is an excellent alternative when the desired coupling partner is more readily available as an aryl or vinyl halide/triflate.
Performance Data in Cross-Coupling Reactions
The following tables summarize representative data for the performance of these alternatives in Suzuki-Miyaura and Heck cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling Performance
| Electrophile | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-2,4-dichlorobenzene | Phenylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | ~95% (implied) | [17] |
| 4-Chloroanisole | s-BuB(OH)₂ | Pt-Bu₃ Pd precatalyst | K₂CO₃ | Toluene/H₂O | 100 | 12 | 90 | [10] |
| Aryl Chloride | Heteroarylboronic acid | Pd(OAc)₂, XPhos | K₃PO₄ | Dioxane | RT | 12 | 80-95 | [8] |
| Aryl Tosylate | Potassium Aryltrifluoroborate | Pd(OAc)₂, PCy₃ | K₃PO₄ | Toluene | 110 | 12 | 85-95 | [13] |
Note: Direct comparative studies with identical substrates and conditions are rare. The data presented is representative of typical conditions for each class of reagent.
Table 2: Heck Reaction Performance
| Electrophile | Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 60 | 12 | 95 | [11] |
| Aryl Bromide | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 60 | 12 | 92 | [11] |
| Aryl Chloride | Styrene | Pd-complex 6 | K₂CO₃ | DMF | 60 | 12 | 62 | [11] |
| Activated Aryl Chloride | n-Butyl acrylate | Pd₂(dba)₃, P(t-Bu)₃ | Cy₂NMe | Dioxane | RT | 3 | 98 | [18] |
| Unactivated Aryl Chloride | Styrene | Pd(OAc)₂, P(o-tol)₃ | n-Bu₄N⁺OAc⁻ | 1,4-Dioxane | 80 | 24 | 99 | [7] |
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and workflows is crucial for troubleshooting and optimizing reactions.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General reactivity trend of leaving groups in cross-coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is adapted from representative procedures for Suzuki-Miyaura reactions.[17][19]
-
Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (e.g., 1-bromo-2,4-dichlorobenzene, 1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PCy₃ or SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene (4 mL) and water (0.4 mL)).
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir vigorously for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Heck Coupling of an Aryl Chloride
This protocol is based on modern methods for the activation of aryl chlorides.[7][18]
-
Setup: In a glovebox or under an inert atmosphere, charge a screw-cap vial or pressure tube with the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a bulky phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%), and a base (e.g., n-Bu₄N⁺OAc⁻ or Cs₂CO₃, 1.5 mmol).
-
Reagent Addition: Add the aryl chloride (e.g., 2,4-dichlorochlorobenzene, 1.0 mmol) and the alkene (e.g., styrene, 1.5 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 2 mL).
-
Reaction: Seal the vessel tightly and heat to the required temperature (typically 80-120 °C) with vigorous stirring for 12-48 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the desired product.
Conclusion
While this compound remains a highly effective reagent for cross-coupling reactions due to its high reactivity, a range of viable alternatives offers flexibility in terms of cost, stability, and synthetic strategy. 2,4-Dichloro-1-bromobenzene provides a slightly less reactive but more economical option. The corresponding aryl chloride, once considered challenging, is now a practical substrate thanks to advanced catalyst systems, making it the most cost-effective choice. Aryl triflates, tosylates, and diazonium salts provide additional options with distinct reactivity profiles. Finally, employing 2,4-dichlorophenylboronic acid allows for a reversal of the traditional electrophile-nucleophile roles, expanding the synthetic possibilities. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the coupling partners, desired selectivity, and economic considerations.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in Cross-Coupling Reactions with Aryl Chlorides, Tosylates, and Mesylates [ouci.dntb.gov.ua]
- 15. chemimpex.com [chemimpex.com]
- 16. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. home.sandiego.edu [home.sandiego.edu]
A Comparative Review of Reaction Yields Utilizing 2,4-Dichloro-1-iodobenzene in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficiency and success of synthetic routes. This guide provides a comparative analysis of reaction yields and experimental protocols for the versatile reagent, 2,4-dichloro-1-iodobenzene, in several key cross-coupling reactions. The high reactivity of the carbon-iodine bond, coupled with the presence of two chlorine atoms for further functionalization, makes this compound a valuable substrate in organic synthesis.
This review summarizes quantitative data for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann cross-coupling reactions involving this compound. The data is presented to facilitate objective comparison with alternative aryl halides, supported by detailed experimental methodologies for reproducibility.
Comparative Performance in Cross-Coupling Reactions
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, which is attributed to the decreasing bond dissociation energy of the carbon-halogen bond. As an aryl iodide, this compound is expected to exhibit high reactivity, often enabling reactions under milder conditions compared to its chloro- and bromo-analogs.
Table 1: Reaction Yields of this compound in Various Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ullmann Coupling | - (homocoupling) | Copper bronze | - | Sand (neat) | 230 | 7 days | Not specified |
| Ullmann-type | Tin powder | - | - | Neat | 230 | 7 days | 58 |
| Suzuki-Miyaura | 3,5-Dichlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Heck Reaction | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | 78 |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 6 | 92 |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 88 |
Note: Yields are isolated yields unless otherwise specified and can vary based on specific reaction conditions and scale.
Experimental Protocols
Detailed methodologies for the key experiments cited in Table 1 are provided below to ensure reproducibility and facilitate comparison.
Ullmann-type Synthesis of Tetrakis(2,4-dichlorophenyl)stannane[1]
-
Reactants: this compound, Tin powder.
-
Procedure: A mixture of this compound and an excess of tin powder (1:1 w/w) is heated at 230 °C for 7 days.
-
Work-up: The reaction mixture is cooled to room temperature, and the product is isolated and purified by column chromatography.
-
Yield: 58%[1].
Suzuki-Miyaura Coupling
-
Reactants: this compound, 3,5-dichlorophenylboronic acid.
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Base: Potassium carbonate (K₂CO₃).
-
Solvent: Toluene and water.
-
Procedure: To a solution of this compound (1.0 equiv) and 3,5-dichlorophenylboronic acid (1.2 equiv) in toluene is added an aqueous solution of K₂CO₃ (2.0 equiv). The mixture is degassed, and Pd(PPh₃)₄ (0.05 equiv) is added. The reaction is heated to 100 °C for 12 hours.
-
Work-up: After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Yield: 85%.
Heck Reaction
-
Reactants: this compound, Styrene.
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃).
-
Base: Triethylamine (Et₃N).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Procedure: A mixture of this compound (1.0 equiv), styrene (1.5 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and Et₃N (2.0 equiv) in DMF is heated at 100 °C for 24 hours in a sealed tube.
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by flash chromatography.
-
Yield: 78%.
Sonogashira Coupling
-
Reactants: this compound, Phenylacetylene.
-
Catalyst System: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and Copper(I) iodide (CuI).
-
Base: Triethylamine (Et₃N).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: To a solution of this compound (1.0 equiv) and phenylacetylene (1.2 equiv) in THF are added PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.05 equiv), and Et₃N (3.0 equiv). The reaction is stirred at room temperature for 6 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
-
Yield: 92%.
Buchwald-Hartwig Amination
-
Reactants: this compound, Morpholine.
-
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with XPhos.
-
Base: Sodium tert-butoxide (NaOtBu).
-
Solvent: Toluene.
-
Procedure: A mixture of this compound (1.0 equiv), morpholine (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.01 equiv), and XPhos (0.02 equiv) in toluene is heated at 100 °C for 18 hours under an inert atmosphere.
-
Work-up: The reaction is cooled, diluted with ether, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
-
Yield: 88%.
Reaction Workflows and Logical Relationships
To visualize the general workflow of these cross-coupling reactions, a representative diagram for the Suzuki-Miyaura coupling is provided below.
Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This guide demonstrates the utility of this compound as a reactive and versatile substrate in a range of important cross-coupling reactions. The provided data and protocols offer a valuable resource for chemists in the design and optimization of synthetic routes.
References
Safety Operating Guide
Proper Disposal of 2,4-Dichloro-1-iodobenzene: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Proper management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides detailed procedural guidance for the safe handling and disposal of 2,4-Dichloro-1-iodobenzene, a halogenated organic compound. Adherence to these protocols is critical to mitigate risks to personnel and the environment.
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to be familiar with its hazard profile. This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] It is also sensitive to light.[1][2]
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area or a certified laboratory chemical fume hood.[1][3]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][4] Eyewash stations and safety showers should be readily accessible.[1]
-
Skin Protection: Use protective gloves and wear appropriate protective clothing to prevent skin contact.[1][4] In case of skin contact, immediately wash the affected area with soap and plenty of water.[1][4]
-
Respiratory Protection: If there is a risk of inhalation of dust or vapors, use a NIOSH/MSHA-approved respirator.[2]
-
General Hygiene: Do not eat, drink, or smoke when using this product.[1][3] Wash hands thoroughly after handling.[4]
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, protected from direct sunlight.[1][3][4] It is incompatible with strong oxidizing agents.[3]
Waste Disposal Procedures
The cardinal rule for the disposal of this compound is to treat it as hazardous waste. It must not be disposed of down the drain or in regular trash.[5] The recommended procedure is to dispose of the contents and container at an approved waste disposal plant.[1][3][6][7]
Waste Segregation and Collection: this compound is a halogenated organic compound due to the presence of chlorine and iodine atoms.[8] Therefore, it must be segregated into the "halogenated organic waste" stream.[8][9][10]
-
Do not mix halogenated organic waste with non-halogenated organic, aqueous, or solid waste streams.[2]
-
Collect waste in designated, properly labeled containers. Some institutions recommend specific color-coded carboys (e.g., green for halogenated organics).[8]
-
The container must be in good condition, compatible with the chemical, and have a tight-fitting lid to prevent spills and vapor release.[10][11]
-
Label the waste container clearly with "Halogenated Waste" and list all its components.[11]
Quantitative Data Summary for Disposal
While specific quantitative limits for disposal are determined by licensed waste disposal facilities and local regulations, the following table summarizes key characteristics of this compound relevant to its disposal.
| Parameter | Value/Instruction | Source |
| Chemical Classification | Halogenated Organic Compound | [8][9] |
| Primary Disposal Method | Incineration at a regulated hazardous waste facility | [8][12] |
| Waste Segregation | Collect in a dedicated "Halogenated Organic Waste" container | [8][10][11] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Container Requirements | Tightly sealed, properly labeled, and in good condition | [1][4][10] |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[13]
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment as outlined above.
-
Containment and Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3][13] Avoid generating dust.[2][13] For liquid spills, use an inert absorbent material to soak up the substance.[14]
-
Decontamination: Clean the affected area thoroughly.
-
Waste Disposal: The collected spill material must be disposed of as hazardous halogenated organic waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. uakron.edu [uakron.edu]
- 10. ethz.ch [ethz.ch]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. synquestlabs.com [synquestlabs.com]
- 13. 2,3-Dichloro-1-iodobenzene(2401-21-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling 2,4-Dichloro-1-iodobenzene
This guide provides immediate, essential safety protocols and logistical information for handling 2,4-Dichloro-1-iodobenzene in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe operational handling and disposal.
Hazard Identification and Classification
This compound is a halogenated aromatic compound that presents several health hazards.[1][2] It is classified as an irritant and a combustible liquid.[3] All personnel must be fully aware of its potential risks before handling.
The aggregated GHS classification for this compound is summarized below.[3]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
GHS data aggregated from multiple notifications.[3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to mitigate exposure risks.[1] The following PPE must be worn at all times when handling this compound.
| Body Part | Required PPE | Protection Details |
| Eyes/Face | Chemical safety goggles and face shield | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact which can lead to irritation.[1][4] Ensure gloves are appropriate for halogenated aromatic hydrocarbons. |
| Body | Chemical-resistant lab coat or apron | Provides a barrier against accidental spills and splashes.[1] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Required if handling outside of a certified chemical fume hood or if ventilation is inadequate.[1] |
Step-by-Step Safe Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents. All handling of this compound should occur inside a certified chemical fume hood.[1]
Preparation Phase
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Assemble Materials: Place all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood before introducing the chemical.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
Handling Phase 4. Aliquot Chemical: Carefully measure and transfer the required amount of this compound. Use appropriate tools like glass pipettes or syringes to minimize spill risk. 5. Perform Procedure: Conduct all experimental steps within the fume hood, keeping the sash at the lowest possible height that allows for comfortable work.[1] 6. Container Management: Keep the chemical container tightly closed when not in use.[5]
Cleanup and Decontamination 7. Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent. Collect all cleaning materials as hazardous waste. 8. Clean Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as halogenated hazardous waste.[1] 9. Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
Caption: Safe handling workflow for this compound.
Storage and Disposal Plan
Proper storage and disposal are crucial for laboratory safety and environmental compliance.
Storage Protocol
-
Container: Store in a tightly closed, original container.[5]
-
Location: Keep in a cool, dry, and well-ventilated area.[5]
-
Conditions: Protect from light.[5] The compound is a combustible liquid, so store away from heat and ignition sources.
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]
Disposal Plan
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1] Never mix with other waste streams.
-
Waste Container: Use a designated, properly labeled hazardous waste container. The container should be kept closed and stored in a secondary containment unit.
-
Institutional Procedures: All waste must be handled and disposed of in accordance with institutional, local, state, and federal regulations.[7] Entrust disposal to a licensed waste disposal company.[5]
Emergency Procedures: First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][8] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[8] |
| Skin Contact | Immediately take off all contaminated clothing.[8] Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, get medical help.[8] |
| Eye Contact | Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and get medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[9] Rinse mouth with water.[6] Call a poison center or doctor if you feel unwell.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound | C6H3Cl2I | CID 96864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
- 9. 2,3-Dichloro-1-iodobenzene(2401-21-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
